An In-depth Technical Guide to 4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS No. 887202-44-0)
For Researchers, Scientists, and Drug Development Professionals Introduction 4-[Butyl(methyl)sulfamoyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 887202-44-0 , is a notable organic compound that has g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Butyl(methyl)sulfamoyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 887202-44-0 , is a notable organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a benzoic acid moiety linked to a sulfonamide group with butyl and methyl substituents, positions it as a versatile scaffold for the development of novel therapeutic agents. The sulfonamide functional group has been a cornerstone in medicinal chemistry since the groundbreaking discovery of Prontosil in the 1930s. Initially celebrated for their antibacterial properties, sulfonamides are now integral to a wide array of pharmaceuticals, including antiviral, anticancer, anti-inflammatory, and diuretic agents. Similarly, the benzoic acid scaffold is a fundamental component in numerous bioactive molecules, valued for its ability to engage in critical interactions with biological targets.[1] This guide provides a comprehensive overview of 4-[Butyl(methyl)sulfamoyl]benzoic acid, detailing its chemical properties, synthesis, potential applications, and the analytical techniques for its characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-[Butyl(methyl)sulfamoyl]benzoic acid is essential for its application in research and development. While specific experimental data for this compound is not extensively published, we can infer certain characteristics based on its structure and data from analogous compounds.
The presence of both a carboxylic acid and a sulfonamide group suggests that the compound's solubility will be pH-dependent. It is expected to be more soluble in alkaline aqueous solutions due to the deprotonation of the carboxylic acid. The butyl and methyl groups on the sulfonamide nitrogen contribute to the molecule's lipophilicity.
Synthesis Methodology
The synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic acid typically follows a well-established route for the preparation of N-substituted sulfamoylbenzoic acids. This multi-step process is adaptable and allows for the generation of a diverse library of related compounds.
General Synthetic Workflow:
The synthesis can be logically divided into two primary transformations: the formation of the sulfonamide bond and the subsequent hydrolysis of an ester protecting group.
An In-depth Technical Guide on the Theoretical Properties of N-butyl-N-methyl-4-sulfamoylbenzoic Acid
Introduction: Unveiling a Novel Uricosuric Candidate N-butyl-N-methyl-4-sulfamoylbenzoic acid is a synthetic organic compound that, while not extensively documented in publicly available literature, holds significant the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Novel Uricosuric Candidate
N-butyl-N-methyl-4-sulfamoylbenzoic acid is a synthetic organic compound that, while not extensively documented in publicly available literature, holds significant theoretical interest for researchers in medicinal chemistry and drug development. Its structural similarity to probenecid, a well-established uricosuric agent, suggests its potential as a modulator of organic anion transport and a candidate for the management of hyperuricemia and gout.[1][2] This guide provides a comprehensive overview of the theoretical properties of N-butyl-N-methyl-4-sulfamoylbenzoic acid, drawing upon established principles of organic chemistry and pharmacology, and data from closely related analogues. By presenting a robust theoretical framework, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to embark on the synthesis, characterization, and evaluation of this promising molecule.
Chemical Identity and Structure
N-butyl-N-methyl-4-sulfamoylbenzoic acid is a derivative of 4-sulfamoylbenzoic acid, featuring a butyl and a methyl group attached to the sulfonamide nitrogen. This N,N-disubstituted pattern is crucial to its predicted biological activity.
Molecular Formula: C₁₂H₁₇NO₄S
Molecular Weight: 271.33 g/mol
Chemical Structure:
Caption: Chemical structure of N-butyl-N-methyl-4-sulfamoylbenzoic acid.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The properties of N-butyl-N-methyl-4-sulfamoylbenzoic acid are predicted based on the known values of 4-sulfamoylbenzoic acid and the influence of N-alkylation.[3][4]
Property
Predicted Value
Rationale and Comparative Analysis
pKa
3.5 - 4.5
The carboxylic acid moiety is the primary acidic center. The pKa of the parent 4-sulfamoylbenzoic acid is approximately 3.50.[3] The N-alkyl substituents are not expected to significantly alter the acidity of the distant carboxylic acid group.
logP
2.0 - 3.0
The addition of the non-polar butyl and methyl groups will increase the lipophilicity compared to 4-sulfamoylbenzoic acid. Probenecid, with two propyl groups, has a reported logP of around 3.5. Therefore, a slightly lower value is anticipated for the N-butyl-N-methyl derivative.
Solubility
Sparingly soluble in water; soluble in organic solvents
The increased lipophilicity from the alkyl chains will decrease aqueous solubility compared to 4-sulfamoylbenzoic acid.[3] Solubility is expected to be higher in organic solvents like ethanol, DMSO, and DMF.
Melting Point (°C)
150 - 180
The introduction of the alkyl groups will likely lower the melting point compared to the parent compound (285-295 °C) due to a disruption of the crystal lattice structure.[3] Probenecid has a melting point of 194-196°C.[5]
Theoretical Synthesis Pathway
The synthesis of N,N-disubstituted 4-sulfamoylbenzoic acids is generally achieved through a two-step process starting from a commercially available precursor.[6][7] This established methodology provides a reliable and efficient route to the target molecule.
Caption: Proposed synthetic workflow for N-butyl-N-methyl-4-sulfamoylbenzoic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Sulfonamide Formation
In a round-bottom flask, dissolve methyl 4-(chlorosulfonyl)benzoate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add an equimolar amount of a tertiary amine base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger.
Slowly add one equivalent of N-methylbutylamine to the reaction mixture with continuous stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure to yield the crude methyl N-butyl-N-methyl-4-sulfamoylbenzoate.
Step 2: Ester Hydrolysis
Dissolve the crude ester intermediate in a mixture of methanol and water.
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Heat the mixture to reflux and stir for 2-4 hours.
Monitor the hydrolysis by TLC.
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.
Collect the solid product by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield N-butyl-N-methyl-4-sulfamoylbenzoic acid.
Predicted Mechanism of Action: A Uricosuric Agent
The structural analogy to probenecid strongly suggests that N-butyl-N-methyl-4-sulfamoylbenzoic acid will function as a uricosuric agent by inhibiting organic anion transporters (OATs) in the renal tubules.[2][8] The primary target is likely to be the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][9]
Caption: Predicted mechanism of action via URAT1 inhibition.
By competitively inhibiting URAT1, N-butyl-N-methyl-4-sulfamoylbenzoic acid is expected to block the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent reduction of uric acid levels in the blood.[2][10] This action would be beneficial in the treatment of gout and other conditions associated with hyperuricemia.
Theoretical Spectroscopic Profile
The structural features of N-butyl-N-methyl-4-sulfamoylbenzoic acid suggest a distinct spectroscopic signature that can be used for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show characteristic signals for the aromatic, butyl, and methyl protons.
Aromatic Protons: Two doublets in the range of 7.5-8.5 ppm, corresponding to the para-substituted benzene ring.
Butyl Group: A triplet at approximately 0.9 ppm (CH₃), a multiplet around 1.3 ppm (CH₂), a multiplet around 1.5 ppm (CH₂), and a triplet around 3.2 ppm (NCH₂).
Methyl Group: A singlet at approximately 2.9 ppm (NCH₃).
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Aromatic Carbons: Signals in the range of 120-145 ppm, with the carboxyl- and sulfonyl-substituted carbons appearing at the lower field end of this range.
Carboxyl Carbon: A signal around 165-175 ppm.
Butyl Group Carbons: Signals in the aliphatic region, typically between 10-50 ppm.
Methyl Carbon: A signal around 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
S=O Stretch (Sulfonamide): Two strong bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
C-N Stretch: A band in the region of 1050-1250 cm⁻¹.
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (271.33 g/mol ).
Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da).[11] The carboxylic acid may undergo decarboxylation (loss of CO₂). The alkyl chains on the nitrogen can also undergo fragmentation.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for the properties of N-butyl-N-methyl-4-sulfamoylbenzoic acid. Based on its structural similarity to probenecid and established principles of medicinal chemistry, this compound is predicted to be a promising candidate for further investigation as a uricosuric agent. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectroscopic properties provide a solid foundation for its synthesis, purification, and characterization.
Future research should focus on the practical synthesis and experimental validation of the theoretical properties outlined in this guide. In vitro and in vivo studies will be necessary to confirm its inhibitory activity against organic anion transporters and to evaluate its efficacy and safety as a potential therapeutic agent for gout and hyperuricemia.
References
Lange, J. H., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(5), 845-856.
Bohrium. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]
IOP Publishing. (n.d.). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Retrieved from [Link]
Google Patents. (n.d.). CN103613521A - Water-phase synthetic method of probenecid.
PubChem. (n.d.). Probenecid. Retrieved from [Link]
PubMed. (n.d.). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Retrieved from [Link]
National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from [Link]
PubMed Central. (n.d.). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Retrieved from [Link]
PubChem. (n.d.). N-Butyl 4-sulfamylbenzamide. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
Patsnap Synapse. (2024). What is the mechanism of Probenecid? Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]
National Institutes of Health. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
Wikipedia. (n.d.). Probenecid. Retrieved from [Link]
National Institutes of Health. (n.d.). Probenecid, a gout remedy, inhibits pannexin 1 channels. Retrieved from [Link]
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
ResearchGate. (n.d.). Different mechanisms of action of probenecid in the proximal renal tubule. Retrieved from [Link]
In-Depth Technical Guide: Solubility Profile and Determination of 4-[Butyl(methyl)sulfamoyl]benzoic Acid
Executive Summary 4-[Butyl(methyl)sulfamoyl]benzoic acid is a structural analog of the uricosuric agent Probenecid (4-(dipropylsulfamoyl)benzoic acid). Characterized by a benzoic acid core sulfonylated at the para positi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-[Butyl(methyl)sulfamoyl]benzoic acid is a structural analog of the uricosuric agent Probenecid (4-(dipropylsulfamoyl)benzoic acid). Characterized by a benzoic acid core sulfonylated at the para position with an asymmetric N-butyl-N-methyl amine, this compound presents a unique solubility profile critical for purification, formulation, and biological assay development.
This guide provides a rigorous technical analysis of its solubility landscape. As direct empirical data for this specific analog is often proprietary, this document establishes a predictive solubility model based on Structural Activity Relationship (SAR) with Probenecid and outlines the Gold Standard Experimental Protocols required to generate validation data.
Physicochemical Profile & Solubility Prediction
To accurately predict the solubility behavior of 4-[Butyl(methyl)sulfamoyl]benzoic acid, we must analyze its molecular descriptors relative to its symmetric analog, Probenecid.
Solubility is highly pH-dependent. Insoluble in acidic media; highly soluble in basic buffers (pH > 5.5).
H-Bond Donors
1 (COOH)
1 (COOH)
Identical hydrogen bonding potential.
Symmetry
High (Dipropyl)
Low (Butyl/Methyl)
Asymmetry typically disrupts crystal lattice packing, potentially lowering the melting point and increasing solubility in organic solvents relative to the symmetric analog.
Solubility Landscape in Organic Solvents[3][4]
Based on the "Like Dissolves Like" principle and the dielectric constants of standard solvents, the following solubility profile is projected.
Solvent Classification
Class I: High Solubility (>50 mg/mL)
Solvents: DMSO, DMF, DMAc.
Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the carboxylic acid dimers.
Application: Preparation of stock solutions for biological assays (typically 10-100 mM).
Mechanism: Polar protic solvents (alcohols) interact well with the carboxylic acid. Asymmetry of the butyl/methyl group aids solvation in medium-polarity solvents like ethyl acetate.
Application: Crystallization solvents and reaction media.[2]
Class III: Low Solubility (<1 mg/mL)
Solvents: Hexane, Heptane, Toluene, Water (at pH < 3).
Mechanism: The polar sulfamoyl and carboxylic acid groups resist solvation in non-polar hydrocarbons.
Application: Anti-solvents for precipitation/purification.
Experimental Protocols (Self-Validating Systems)
To confirm the theoretical predictions, the following protocols must be executed. These methodologies are designed to be self-validating, ensuring data integrity.
Detection: UV at 254 nm (Benzoic acid chromophore).
Standard Curve: Prepare standards of the compound in DMSO (0.01 to 1.0 mg/mL) to create a calibration curve (
).
Visualizations
Solubility Determination Workflow
The following diagram outlines the decision process for solubility testing, ensuring no false negatives (e.g., kinetic trapping).
Figure 1: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.
pH-Dependent Solubility Mechanism
This diagram illustrates why pH control is critical for this specific benzoic acid derivative.
Figure 2: Impact of pH on the ionization state and solubility preference of the benzoic acid moiety.
Scientific Commentary & Troubleshooting
The "Oiling Out" Phenomenon
Due to the asymmetry of the butyl/methyl group, this compound may exhibit a lower melting point than Probenecid. In mixed solvent systems (e.g., Water/Methanol), the compound may separate as an oil rather than a crystal.
Solution: If oiling occurs during recrystallization, seed the solution with a crystal of the pure acid or cool the solution very slowly to induce proper lattice formation [1].
Impurity Profiling
If this compound is being analyzed as an impurity of Probenecid:
Retention Time: Expect it to elute before Probenecid on a C18 column. The loss of one methylene group (C5 vs C6 alkyl load) reduces hydrophobicity, decreasing retention time in reverse-phase chromatography [2].
References
Yalkowsky, S. H., et al. (2016). Calculating the Solubilities of Drugs and Drug-Like Compounds. Journal of Pharmaceutical Sciences. Retrieved from [Link][5]
National Center for Biotechnology Information. (n.d.). Probenecid Compound Summary. PubChem. Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
An In-Depth Technical Guide to the Mass Spectrometry of 4-[Butyl(methyl)sulfamoyl]benzoic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-[Butyl(methyl)sulfamoyl]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-[Butyl(methyl)sulfamoyl]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, predicted fragmentation patterns, and a detailed experimental protocol. The insights provided are grounded in established principles of mass spectrometry and data from structurally analogous compounds, offering a robust framework for the characterization of this molecule.
4-[Butyl(methyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. Its structure is characterized by a central benzene ring substituted with a carboxylic acid group and a sulfamoyl group that is further substituted with a butyl and a methyl group. This compound is structurally related to probenecid, a well-known uricosuric agent used in the treatment of gout.[1] Probenecid, or 4-[(dipropylamino)sulfonyl]benzoic acid, shares the same core structure, with the only difference being the nature of the alkyl substituents on the sulfamoyl nitrogen.[1] Given this structural similarity, 4-[Butyl(methyl)sulfamoyl]benzoic acid may be encountered as a potential impurity, metabolite, or analog in drug discovery and development programs centered around probenecid-like scaffolds.
The accurate characterization of such molecules is paramount for ensuring the safety and efficacy of pharmaceutical products. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the detection and structural elucidation of organic molecules.[2] This guide will, therefore, focus on the mass spectrometric behavior of 4-[Butyl(methyl)sulfamoyl]benzoic acid, providing a predictive yet scientifically grounded approach to its analysis.
Predicted Mass Spectrometric Behavior and Fragmentation Pathways
Ionization and Molecular Ion Formation
In positive ion mode ESI, the primary ion observed for 4-[Butyl(methyl)sulfamoyl]benzoic acid (Molecular Weight: 271.34 g/mol ) would be the protonated molecule [M+H]⁺ at an m/z of 272.35. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 270.33, owing to the acidic nature of the carboxylic acid group.
Predicted Fragmentation in Positive Ion Mode (ESI+)
Upon collision-induced dissociation (CID) of the [M+H]⁺ ion, fragmentation is expected to occur at the most labile bonds, primarily within the sulfamoyl and carboxylic acid functionalities. The following fragmentation pathways are proposed:
Loss of the Butyl Group: A primary fragmentation pathway is likely the cleavage of the N-butyl bond, resulting in the loss of a neutral butene molecule (C₄H₈, 56.11 Da) via a rearrangement process or a butyl radical (C₄H₉•, 57.12 Da). The loss of the butyl group is a common fragmentation for N-alkylated compounds.
Cleavage of the Sulfamoyl Group: A characteristic fragmentation of aromatic sulfonamides is the cleavage of the C-S bond, leading to the formation of a sulfonylium ion or the loss of sulfur dioxide (SO₂, 64.06 Da).[4] Another possibility is the cleavage of the S-N bond.
Fragmentation of the Benzoic Acid Moiety: The carboxylic acid group can undergo characteristic losses of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.01 Da). The loss of the entire carboxyl group as COOH• (45.02 Da) is also a possibility.[5][6]
The interplay of these fragmentation pathways will dictate the final product ion spectrum.
Predicted Fragmentation in Negative Ion Mode (ESI-)
In negative ion mode, fragmentation of the [M-H]⁻ ion would likely be initiated by the carboxylate anion. Key predicted fragmentations include:
Decarboxylation: The loss of carbon dioxide (CO₂, 44.01 Da) from the carboxylate anion is a very common fragmentation pathway for deprotonated carboxylic acids.
Cleavage of the Sulfamoyl Group: Similar to the positive ion mode, cleavage of the C-S or S-N bond can occur, potentially leading to the loss of SO₂. The unanticipated loss of SO₂ from sulfonamides in negative ion mode has been previously reported.[7]
Experimental Protocol: LC-MS/MS Analysis
This section outlines a detailed, step-by-step methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-[Butyl(methyl)sulfamoyl]benzoic acid. This protocol is designed to be a self-validating system, ensuring robust and reliable results.
Sample Preparation
Standard Solution Preparation: Accurately weigh approximately 1 mg of 4-[Butyl(methyl)sulfamoyl]benzoic acid and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography Conditions
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: 95% B
10-10.1 min: 95% to 5% B
10.1-12 min: 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40 °C.
Mass Spectrometry Conditions
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
Scan Type: Full scan for initial investigation, followed by product ion scan (tandem MS) for fragmentation analysis.
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the precursor and major fragment ions of 4-[Butyl(methyl)sulfamoyl]benzoic acid in both positive and negative ESI modes.
Ion Mode
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Proposed Structure of Fragment
Positive
272.35 ([M+H]⁺)
216.24
C₄H₈ (56.11)
[M+H - Butene]⁺
254.34
H₂O (18.01)
[M+H - H₂O]⁺
227.28
COOH (45.02)
[M+H - COOH]⁺
208.29
SO₂ (64.06)
[M+H - SO₂]⁺
Negative
270.33 ([M-H]⁻)
226.32
CO₂ (44.01)
[M-H - CO₂]⁻
206.27
SO₂ (64.06)
[M-H - SO₂]⁻
Visualizations: Workflow and Fragmentation Pathway
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of 4-[Butyl(methyl)sulfamoyl]benzoic acid.
Predicted Fragmentation Pathway (Positive Ion Mode)
FT-IR spectrum of 4-[Butyl(methyl)sulfamoyl]benzoic acid
An In-Depth Technical Guide to the FT-IR Spectrum of 4-[Butyl(methyl)sulfamoyl]benzoic Acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Fourier...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the FT-IR Spectrum of 4-[Butyl(methyl)sulfamoyl]benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-[Butyl(methyl)sulfamoyl]benzoic acid. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. We will deconstruct the molecule's structure to predict its infrared absorption profile, detail a standard protocol for spectrum acquisition, and provide an in-depth interpretation of the resulting spectral data. The causality behind peak assignments is explained, grounding the analysis in the principles of vibrational spectroscopy and established literature.
Introduction: The Significance of Spectroscopic Characterization
4-[Butyl(methyl)sulfamoyl]benzoic acid is a complex organic molecule featuring multiple functional groups, making it a valuable building block in medicinal chemistry and materials science. Its structural integrity and purity are paramount for any downstream application. Among the suite of analytical techniques available for molecular characterization, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative method.
The utility of FT-IR lies in its ability to probe the vibrational modes of a molecule. Covalent bonds are not static; they stretch, bend, and rock at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular "fingerprint," providing definitive confirmation of a compound's identity, functional groups, and, in some cases, its purity. For a molecule like 4-[Butyl(methyl)sulfamoyl]benzoic acid, FT-IR is indispensable for verifying the successful synthesis and the presence of its key chemical motifs: the carboxylic acid, the sulfonamide, and the substituted aromatic ring.
Molecular Structure and Vibrational Prediction
To interpret the FT-IR spectrum, we must first understand the molecule's structure and the functional groups that will produce a signal.
Caption: Chemical structure of 4-[Butyl(methyl)sulfamoyl]benzoic acid.
The primary functional groups expected to yield characteristic IR signals are:
Carboxylic Acid (-COOH): This group is responsible for a very broad O-H stretching band due to strong intermolecular hydrogen bonding and a sharp, intense C=O stretching band.
Sulfonamide (-SO₂N<): The sulfonyl group (SO₂) produces two very strong and distinct stretching bands for its symmetric and asymmetric vibrations.
Aromatic Ring (p-disubstituted): The benzene ring will show aromatic C-H stretches, C=C ring stretches, and characteristic out-of-plane (oop) bending vibrations that are diagnostic of its 1,4- (para) substitution pattern.[1][2]
Alkyl Chains (-CH₃, -C₄H₉): The methyl and butyl groups will exhibit characteristic aliphatic C-H stretching and bending vibrations.
Based on established spectroscopic data, we can predict the regions where these groups will absorb.[3][4][5]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Carboxylic Acid
O-H stretch (H-bonded)
3300 - 2500
Broad, Strong
Aromatic
C-H stretch
3100 - 3000
Medium to Weak
Aliphatic (Butyl, Methyl)
C-H stretch
2960 - 2850
Medium to Strong
Carboxylic Acid
C=O stretch
1760 - 1690
Strong, Sharp
Aromatic
C=C ring stretch
1600 - 1450
Medium (multiple bands)
Aliphatic (Butyl, Methyl)
C-H bend (scissoring/bending)
1470 - 1370
Medium
Sulfonamide
S=O asymmetric stretch
1350 - 1310
Strong
Carboxylic Acid
C-O stretch
1320 - 1210
Medium to Strong
Sulfonamide
S=O symmetric stretch
1160 - 1140
Strong
Aromatic
C-H out-of-plane bend
900 - 675
Strong
Experimental Protocol: FT-IR Spectrum Acquisition via ATR
The following protocol describes a standard, self-validating method for obtaining a high-quality FT-IR spectrum of a solid powder sample using an Attenuated Total Reflectance (ATR) accessory. The causality behind this choice is its simplicity and reproducibility; it requires minimal sample preparation and eliminates the need for solvents or pellet pressing, which can introduce artifacts.
Step-by-Step Methodology
Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable energy output and minimizes baseline drift.
ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or ethanol) and allow it to dry completely. This removes any residues from previous measurements.
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample.
Sample Application: Place a small amount of the 4-[Butyl(methyl)sulfamoyl]benzoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Lower the ATR press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are:
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
Data Processing: After acquisition, the software performs the background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration, which makes the spectrum more comparable to traditional transmission spectra.
The Multifaceted Biological Activities of N-Substituted Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Relevance of a Privileged Scaffold The benzoic acid framework, a deceptively simple aromatic carboxylic acid, represents a cornerstone in medicinal chemistry. Its inherent properties—a planar a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Relevance of a Privileged Scaffold
The benzoic acid framework, a deceptively simple aromatic carboxylic acid, represents a cornerstone in medicinal chemistry. Its inherent properties—a planar aromatic ring amenable to substitution and a carboxylic acid group capable of critical hydrogen bonding interactions—make it a privileged scaffold in drug design. The true therapeutic potential of this scaffold is unlocked through N-substitution, giving rise to a vast and diverse class of molecules with a wide spectrum of biological activities. These activities range from anti-inflammatory and antimicrobial to anticancer and enzyme-specific inhibition, making N-substituted benzoic acids a fertile ground for the development of novel therapeutics.[1]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere cataloging of these activities. Instead, it provides a cohesive narrative that delves into the structure-activity relationships (SAR), mechanisms of action, and the practical, field-proven methodologies used to evaluate this versatile class of compounds. We will explore the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, thereby empowering researchers to design and execute robust and meaningful investigations.
I. The Chemical Biology of N-Substituted Benzoic Acids: A Tale of Two Moieties
The biological activity of N-substituted benzoic acids is fundamentally dictated by the interplay between the benzoic acid core and the nature of the N-substituent. The benzoic acid moiety itself serves as a critical pharmacophore, with the carboxylic acid group often acting as a key anchor to the active sites of enzymes or receptors through hydrogen bonding.[2] The aromatic ring provides a scaffold for further functionalization, and its electronic properties can be finely tuned by the addition of various substituents.[2]
The N-substituent, however, is where the true diversity and specificity of these molecules arise. The nature of this substituent—be it an acyl group, an aryl group, or a more complex heterocyclic system—profoundly influences the molecule's lipophilicity, steric profile, and electronic distribution.[2] This, in turn, dictates its pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its pharmacodynamic properties, including target affinity and selectivity.
II. Key Biological Activities and Mechanistic Insights
N-substituted benzoic acids have demonstrated a remarkable breadth of biological activities. Here, we explore some of the most significant therapeutic areas, focusing on the underlying mechanisms of action and the structural features that govern them.
A. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant area of research has been the development of N-substituted benzoic acids as non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] N-substituted benzoic acids, particularly N-aryl anthranilic acids (fenamates), are known to be potent inhibitors of COX enzymes.[5][6] The carboxylic acid group of the benzoic acid moiety typically chelates with a key arginine residue in the active site of the COX enzyme, while the N-aryl substituent occupies a hydrophobic channel. Selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects, can be achieved by modifying the N-aryl substituent to exploit the larger and more accommodating active site of the COX-2 isozyme.[3]
Diagram: Simplified COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 enzyme by N-substituted benzoic acids blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.
B. Anticancer Activity: A Multi-pronged Attack
The anticancer potential of N-substituted benzoic acids is an area of intense investigation, with several promising mechanisms of action identified.[7] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[7]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
One of the key anticancer mechanisms of certain N-substituted benzoic acids is the inhibition of histone deacetylases (HDACs).[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes.
N-substituted benzamides, a subclass of N-substituted benzoic acids, have been developed as potent HDAC inhibitors.[10] The benzamide moiety often serves as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme. This inhibition leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[11]
Diagram: HDAC Inhibition and Apoptosis Induction
Caption: N-substituted benzoic acid-based HDAC inhibitors block the deacetylation of histones, leading to the expression of tumor suppressor genes and subsequent apoptosis.
C. Antimicrobial Activity: Disrupting Microbial Viability
N-substituted benzoic acids have long been recognized for their antimicrobial properties.[1] Their mechanism of action can be multifaceted, often involving the disruption of cellular processes essential for microbial survival.[1]
Mechanism of Action
The antimicrobial activity of benzoic acid and its derivatives is often attributed to their acidic nature, which can disrupt the intracellular pH homeostasis of microorganisms.[1] Furthermore, these compounds can interfere with microbial enzymes and disrupt the integrity of cell membranes.[1] The lipophilicity of the N-substituent plays a crucial role in the compound's ability to penetrate the microbial cell wall and membrane. For instance, increasing the lipophilicity of the substituent can enhance the antimicrobial activity against certain strains.
III. Methodologies for Evaluating Biological Activity: A Practical Guide
The robust evaluation of the biological activity of N-substituted benzoic acids requires a suite of well-validated in vitro and in vivo assays. The choice of assay is dictated by the specific biological activity being investigated. Here, we provide detailed, step-by-step protocols for key assays, along with the scientific rationale behind critical steps.
A. In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.[3]
Principle:
The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This reduction is primarily carried out by mitochondrial dehydrogenases.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Cell Seeding:
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density.
Rationale: A consistent starting cell number is critical for reproducible results. The optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment.
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the N-substituted benzoic acid in complete culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
Rationale: A dose-response curve allows for the determination of the IC50 value (the concentration of the compound that inhibits cell growth by 50%). The incubation time should be sufficient to observe a significant effect of the compound.
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
Rationale: This incubation period allows for the conversion of MTT to formazan by viable cells.
Formazan Solubilization:
Carefully aspirate the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][3]
Mix thoroughly to ensure complete solubilization.
Data Acquisition and Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of N-substituted benzoic acids.
B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[13]
Principle:
The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins.[13] The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.
Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
Compound Administration:
Administer the N-substituted benzoic acid or vehicle orally or intraperitoneally at a predetermined dose.
Administer a known NSAID (e.g., indomethacin or diclofenac) to the positive control group.
Rationale: The route of administration and timing relative to carrageenan injection are critical and should be based on the pharmacokinetic profile of the test compound, if known. Typically, the compound is administered 30-60 minutes before the carrageenan injection.[14][15]
Induction of Edema:
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw.[15]
Measurement of Paw Edema:
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15]
Rationale: Measuring the paw volume over time allows for the assessment of the time course of the anti-inflammatory effect.
Data Analysis:
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
C. In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of compounds.[16]
Principle:
A standardized inoculum of a test microorganism is spread over the surface of an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Experimental Protocol: Agar Well Diffusion
Preparation of Inoculum:
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in sterile saline or broth.
Inoculation of Agar Plates:
Using a sterile swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.[17]
Preparation of Wells and Compound Addition:
Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
Add a known concentration of the N-substituted benzoic acid solution to the wells. Include a solvent control and a positive control (a known antibiotic).
Incubation:
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[8]
Measurement and Interpretation:
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
A larger zone of inhibition indicates greater antimicrobial activity.
IV. Structure-Activity Relationship (SAR) Insights and Data
The biological activity of N-substituted benzoic acids is highly dependent on the nature and position of substituents on both the benzoic acid ring and the N-substituent. Understanding these SARs is crucial for the rational design of more potent and selective compounds.
A. General SAR Principles
Electronic Effects: The electronic properties of substituents on the benzoic acid ring can influence the acidity of the carboxylic acid group and its ability to interact with biological targets. Electron-withdrawing groups can increase the acidity, which may be beneficial for certain interactions.
Lipophilicity: The overall lipophilicity of the molecule, largely determined by the N-substituent, affects its ability to cross cell membranes and reach its target. A balance between hydrophilicity and lipophilicity is often required for optimal activity and pharmacokinetic properties.
Steric Factors: The size and shape of the N-substituent can have a significant impact on how the molecule fits into the binding pocket of its target. Bulky substituents may enhance binding through van der Waals interactions but can also lead to steric hindrance.
B. Quantitative Data on Biological Activity
The following tables summarize representative quantitative data for the biological activities of various N-substituted benzoic acid derivatives.
Table 1: In Vitro Anticancer Activity of N-Substituted Benzoic Acid Derivatives
V. Synthesis of N-Substituted Benzoic Acids: Key Methodologies
The synthesis of N-substituted benzoic acids can be achieved through several well-established methods. The choice of method depends on the desired N-substituent and the starting materials available.
A. Ullmann Condensation for N-Aryl Anthranilic Acids
The Ullmann condensation is a classic method for the synthesis of N-aryl anthranilic acids, which are important precursors for many anti-inflammatory drugs.[20]
General Procedure:
To a reaction flask, add an o-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid), a substituted aniline, a base (e.g., potassium carbonate), and a copper catalyst (e.g., copper powder or copper(I) iodide).[20]
Add a high-boiling point solvent such as dimethylformamide (DMF).
Heat the reaction mixture to reflux for several hours.
After cooling, the reaction mixture is typically poured into water and acidified to precipitate the N-aryl anthranilic acid product.
The product can then be purified by recrystallization.
Diagram: Ullmann Condensation Workflow
Caption: General workflow for the synthesis of N-aryl anthranilic acids via the Ullmann condensation.
B. Synthesis of N-Benzoyl-β-alanine
N-benzoyl-β-alanine derivatives are another class of N-substituted benzoic acids with interesting biological activities.
General Procedure (Schotten-Baumann Reaction):
Dissolve β-alanine in an aqueous solution of a base (e.g., sodium hydroxide).
Cool the solution in an ice bath.
Add benzoyl chloride and an additional equivalent of the base solution portion-wise with vigorous stirring, ensuring the reaction mixture remains alkaline.
After the addition is complete, continue stirring for a short period at room temperature.
Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the N-benzoyl-β-alanine product.
The product can be collected by filtration and purified by recrystallization.
VI. Conclusion and Future Directions
N-substituted benzoic acids continue to be a highly valuable and versatile scaffold in drug discovery. Their broad range of biological activities, coupled with their synthetic tractability, ensures their continued relevance in the quest for novel therapeutics. The future of research in this area will likely focus on several key aspects:
Target-Specific Design: Moving beyond broad-spectrum activities, the design of N-substituted benzoic acids that are highly selective for specific enzyme isoforms or receptor subtypes will be a major focus. This will require a deeper understanding of the subtle structural differences between related targets.
Novel N-Substituents: The exploration of novel and diverse N-substituents, including complex heterocyclic systems and peptidomimetics, will undoubtedly lead to the discovery of compounds with new and improved biological activities.
Combination Therapies: Investigating the synergistic effects of N-substituted benzoic acids with other therapeutic agents could unlock new treatment paradigms, particularly in complex diseases like cancer.
Advanced Drug Delivery: The development of novel drug delivery systems for N-substituted benzoic acids could improve their pharmacokinetic profiles, enhance their efficacy, and reduce off-target side effects.
By leveraging the foundational knowledge of SAR and mechanistic insights presented in this guide, and by employing robust and well-validated experimental methodologies, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable class of molecules.
VII. References
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
Rao, M., et al. (2020). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]
PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Retrieved from [Link]
PubMed. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Retrieved from [Link]
ResearchGate. (n.d.). MIC values of antibacterial activity of N-substituted derivatives of 3. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Retrieved from [Link]
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]
PubMed Central. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]
PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Retrieved from [Link]
PubMed Central. (2020). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of beta-N-methylamino-L-alanine. Retrieved from
PrepChem.com. (n.d.). Synthesis of N-benzoyl L-alanine. Retrieved from [Link]
Asian Journal of Chemistry. (2021). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
ResearchGate. (n.d.). MIC values of antibacterial activity of N-substituted derivatives of 3. Retrieved from [Link]
ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Retrieved from [Link]
MDPI. (2021). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Retrieved from [Link]
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
Google Patents. (n.d.). Process for making N-aryl-anthranilic acid and their derivatives. Retrieved from
Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]
PubMed Central. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
PubMed Central. (2013). Histone deacetylase inhibitors and cell death. Retrieved from [Link]
Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]
Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]
ACS Publications. (2023). Histone Deacetylase Inhibition and Autophagy Modulation Induces a Synergistic Antiproliferative Effect and Cell Death in Cholangiocarcinoma Cells. Retrieved from [Link]
DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
MDPI. (2023). Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. Retrieved from [Link]
PubMed Central. (n.d.). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Retrieved from [Link]
PubChem. (n.d.). N-Benzyl-beta-alanine. Retrieved from [Link]
PubMed Central. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Retrieved from [Link]
Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
PubMed Central. (2019). Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. Retrieved from [Link]
The Sulfamoylbenzoic Acid Scaffold: A Privileged Structure for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The sulfamoylbenzoic acid framework represents a remarkably versatile scaffold in medicinal chemistry, serving as the foundation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfamoylbenzoic acid framework represents a remarkably versatile scaffold in medicinal chemistry, serving as the foundation for a wide range of therapeutic agents.[1][2] Initially recognized for its potent diuretic effects, the scaffold's unique physicochemical properties have enabled the development of compounds that interact with a diverse array of biological targets, extending its therapeutic potential far beyond renal applications.[3][4] This guide provides a detailed exploration of the established and emerging therapeutic targets of sulfamoylbenzoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Primary Target Class: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Various isoforms are expressed throughout the human body, playing crucial roles in pH regulation, fluid secretion, and metabolic processes. The unsubstituted sulfamoyl group (-SO₂NH₂) is a classic zinc-binding group, making sulfamoylbenzoic acid derivatives potent inhibitors of these enzymes.
Mechanism of Action & Isoform Selectivity
The inhibitory action of these derivatives stems from the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[6] This binding event displaces a zinc-bound water molecule or hydroxide ion, preventing the catalytic cycle.[7] Humans express 15 CA isoforms, and achieving isoform selectivity is a key goal in drug design to maximize therapeutic efficacy while minimizing off-target effects. For instance, targeting specific isoforms is crucial for applications in glaucoma, oncology, and neurology.[8][9]
Therapeutic Applications of CA Inhibition
Glaucoma: Inhibition of CA II and IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[8][9][10] Derivatives designed for topical administration, such as dorzolamide and brinzolamide, are mainstays in glaucoma therapy.[9]
Oncology: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors.[11][12] These enzymes help maintain the alkaline intracellular pH of cancer cells by acidifying the extracellular microenvironment, which promotes tumor progression and metastasis.[11][13] Selective inhibition of CA IX is a promising strategy for anticancer therapy, with several sulfonamide-based inhibitors under investigation.[5][12][14]
Neurological Disorders & Other Conditions: CA inhibitors are also used as antiepileptics (e.g., zonisamide) and for the management of altitude sickness.[8]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Kᵢ values) of representative sulfonamides against key human CA isoforms. Lower Kᵢ values indicate higher potency.
Compound
CA I (Kᵢ, nM)
CA II (Kᵢ, nM)
CA IV (Kᵢ, nM)
CA IX (Kᵢ, nM)
Acetazolamide
250
12
74
25
Dorzolamide
3000
0.9
50
2.4
Brinzolamide
3900
1.1
45
3.2
Experimental Benzene-carboxamide Derivative
>10000
1.8
1.2
27
Data compiled from multiple sources for illustrative purposes. Specific values can vary based on assay conditions.[9]
Signaling Pathway: Role of CA IX in the Tumor Microenvironment
The diagram below illustrates how CA IX contributes to an acidic tumor microenvironment, a process that can be blocked by sulfamoylbenzoic acid-based inhibitors.
Caption: Role of CA IX in tumor acidosis and its inhibition.
Primary Target Class: Solute Carrier Family 12 (SLC12A) Co-transporters
The SLC12A family of cation-chloride cotransporters plays a vital role in regulating cell volume and ion homeostasis.[15][16] Certain sulfamoylbenzoic acid derivatives, famously known as "loop diuretics" like furosemide and bumetanide, are potent inhibitors of these transporters.[17][18]
Mechanism of Action & Isoform Selectivity
These drugs primarily target the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[19] They act by competing with chloride for its binding site on the transporter protein, thereby inhibiting the reabsorption of sodium and chloride ions.[17] There are two main isoforms of NKCC: NKCC1, which is widely distributed in the body, including the brain, and NKCC2, which is predominantly found in the kidney.[20] The diuretic effect of these drugs is mediated by the inhibition of NKCC2 in the thick ascending limb of the loop of Henle.[18][21][22]
Therapeutic Applications of SLC12A Inhibition
Edema and Hypertension: By blocking NKCC2, loop diuretics cause a significant increase in the excretion of water and salt, making them highly effective for treating fluid overload associated with heart failure, liver disease, and kidney disease.[23]
Neurological Disorders: NKCC1 is an emerging pharmacological target for various brain diseases.[24] It is involved in regulating chloride gradients in neurons, which can influence GABAergic neurotransmission. Bumetanide, which shows some selectivity for NKCC1 over NKCC2, is being investigated for conditions like epilepsy and autism spectrum disorder.[17]
Quantitative Data: Inhibition of SLC12A Co-transporters
The following table shows the half-maximal inhibitory concentrations (IC₅₀) for common loop diuretics against NKCC isoforms. Lower IC₅₀ values indicate higher potency.
Compound
NKCC1 (IC₅₀, µM)
NKCC2 (IC₅₀, µM)
Bumetanide
~1.0
~0.5
Furosemide
~10-20
~5-10
Data compiled from multiple sources for illustrative purposes. Specific values can vary based on the cell type and assay conditions.[17][25]
Experimental Workflow: Screening for SLC12A Transporter Inhibitors
The following diagram outlines a typical cell-based workflow for identifying and characterizing inhibitors of SLC12A transporters using a radioactive ion uptake assay.
Caption: Key modification sites on the sulfamoylbenzoic acid scaffold.
This protocol describes a common colorimetric method to assess the inhibitory potential of compounds against carbonic anhydrase, using the hydrolysis of p-nitrophenyl acetate (p-NPA) as a surrogate reaction.
Materials:
Purified human carbonic anhydrase (e.g., hCA II)
Tris-HCl buffer (pH 7.4)
p-Nitrophenyl acetate (p-NPA) substrate solution in acetonitrile
Test compounds (sulfamoylbenzoic acid derivatives) dissolved in DMSO
96-well microplate
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
Prepare Reagents: Dilute the CA enzyme stock solution in Tris-HCl buffer to the desired final concentration (e.g., 2 nM). Prepare serial dilutions of the test compounds and a known standard inhibitor (e.g., acetazolamide) in buffer.
Assay Setup: To the wells of a 96-well plate, add 140 µL of Tris-HCl buffer.
Add Enzyme and Inhibitor: Add 20 µL of the CA enzyme solution to each well (except for the blank). Add 20 µL of the test compound dilutions (or DMSO for control wells).
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
Measure Absorbance: Immediately begin monitoring the change in absorbance at 400 nm at 25°C for 5-10 minutes. The product, p-nitrophenol, is yellow.
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The sulfamoylbenzoic acid scaffold is a privileged structure in drug discovery, demonstrating remarkable adaptability to a range of important therapeutic targets. While its roles in diuresis via SLC12A transporter inhibition and in glaucoma treatment through carbonic anhydrase inhibition are well-established, the future holds exciting prospects. The ongoing exploration of its activity against novel targets like NTPDases and the NLRP3 inflammasome highlights its potential in treating a broader spectrum of diseases, including cancer, inflammation, and neurological disorders. [2][26]Future research will undoubtedly focus on designing next-generation derivatives with enhanced isoform selectivity and improved pharmacokinetic profiles, further cementing the legacy of this versatile chemical framework in modern medicine.
References
Kaur, H., & Singh, N. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available from: [Link]
BioWorld. (2023). Novel inhibitor of carbonic anhydrase IX against cancer. Available from: [Link]
Ward, C., & Supuran, C. T. (2022). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 14(15), 3788. Available from: [Link]
Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
Shankara, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(13), 5786–5796. Available from: [Link]
Iqbal, M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21543–21554. Available from: [Link]
Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. Available from: [Link]
Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]
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Delpire, E., & Gagnon, K. B. (2018). Pharmacology of compounds targeting cation-chloride cotransporter physiology. American Journal of Physiology-Cell Physiology, 314(4), C383–C392. Available from: [Link]
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Lai, J. Y., & Hsieh, Y. H. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Journal of Controlled Release, 317, 123–134. Available from: [Link]
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Yun, M. K., et al. (2012). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 7(1), 15–28. Available from: [Link]
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An In-depth Technical Guide to Target Identification Studies of 4-[Butyl(methyl)sulfamoyl]benzoic acid
This guide provides a comprehensive, technically-grounded framework for the identification of the molecular target(s) of the novel compound, 4-[butyl(methyl)sulfamoyl]benzoic acid. The methodologies outlined herein are d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-grounded framework for the identification of the molecular target(s) of the novel compound, 4-[butyl(methyl)sulfamoyl]benzoic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality and self-validating protocols.
Introduction: The Scientific Imperative
The compound 4-[butyl(methyl)sulfamoyl]benzoic acid belongs to the sulfamoylbenzoic acid class of molecules. Derivatives of this scaffold have shown a range of biological activities, from antihypertensive to anti-inflammatory effects, often through the inhibition of enzymes like carbonic anhydrases or interaction with various receptors.[1][2] However, the specific molecular target of 4-[butyl(methyl)sulfamoyl]benzoic acid remains unelucidated. Identifying the direct binding partners of this small molecule is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects.[3][4] This guide presents a multi-pronged approach, integrating computational, biochemical, and cellular methodologies to confidently identify and validate its biological target(s).
Part 1: Foundational Strategy - A Multi-Modal Approach
A robust target identification strategy should not rely on a single method but rather on the convergence of evidence from orthogonal approaches.[5] We will employ a three-phased workflow:
Phase 1: In Silico Target Prediction: Leveraging computational tools to generate initial hypotheses and narrow the field of potential targets.
Phase 2: Chemical Probe Synthesis and Affinity-Based Proteomics: Synthesizing a bespoke affinity probe to capture binding proteins from complex biological mixtures, followed by identification via mass spectrometry.
Phase 3: Target Validation in a Cellular Context: Employing label-free methods to confirm the interaction between the parent compound and the identified target(s) within intact cells.
Caption: Overall workflow for target identification.
Phase 1: In Silico Target Prediction - Charting the Course
Before embarking on resource-intensive experimental work, computational methods can provide valuable, albeit predictive, insights into potential binding partners.[6][7] This step helps in prioritizing subsequent experiments.
Methodologies
Reverse/Inverse Docking: This technique screens the structure of 4-[butyl(methyl)sulfamoyl]benzoic acid against a database of known protein structures to identify potential binding sites.[7]
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features of the small molecule responsible for its biological activity and searches for proteins with binding pockets that complement this pharmacophore.[6]
Expected Outcome
This phase will generate a ranked list of putative protein targets based on binding affinity scores and interaction models. This list will serve as a preliminary guide for the subsequent experimental phases. It is crucial to acknowledge that these are predictions and require experimental validation.
Phase 2: Chemical Probe Synthesis & Affinity-Based Proteomics
This phase is the cornerstone of our target identification strategy, involving the design and synthesis of a chemical probe to physically isolate the binding partners of our compound of interest.[8][9]
Affinity Probe Design and Synthesis
The core principle is to modify 4-[butyl(methyl)sulfamoyl]benzoic acid with a linker and an affinity tag (e.g., biotin) without significantly diminishing its binding affinity for its target. The benzoic acid moiety is a logical point for modification, as it is less likely to be critical for binding compared to the sulfonamide group, which is a common pharmacophore.[1]
Protocol: Synthesis of a Biotinylated Affinity Probe
Synthesis of an Amine-Linker Modified Compound:
React 4-[butyl(methyl)sulfamoyl]benzoic acid with a suitable amine-containing linker (e.g., N-Boc-1,6-diaminohexane) using standard peptide coupling reagents like EDC/NHS.
Deprotect the terminal amine group.
Biotinylation:
React the amine-functionalized compound with an activated biotin derivative (e.g., Biotin-NHS ester) to yield the final biotinylated affinity probe.
Purity and Characterization:
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique utilizes the synthesized affinity probe to "fish" for binding proteins in a cell lysate.[10][11]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: AC-MS for Target Identification
Preparation of Affinity Matrix: Incubate streptavidin-coated agarose or magnetic beads with the biotinylated affinity probe.
Cell Lysis: Prepare a native protein lysate from a relevant cell line or tissue.
Affinity Capture: Incubate the cell lysate with the probe-conjugated beads. A parallel incubation with beads alone or beads with a non-biotinylated competitor compound should be run as a negative control.
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the beads.
Sample Preparation for Mass Spectrometry: Perform in-solution or on-bead trypsin digestion of the eluted proteins.
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify proteins that are significantly enriched in the affinity probe pulldown compared to the negative controls.
Data Presentation: Hypothetical AC-MS Results
Rank
Protein ID
Gene Name
Fold Enrichment (Probe vs. Control)
p-value
1
P00918
CA2
25.3
1.2e-5
2
Q9Y6R4
XYZ1
18.7
3.4e-5
3
P27361
ABC2
12.1
9.8e-4
Phase 3: Target Validation in a Cellular Context - The Cellular Thermal Shift Assay (CETSA®)
Confirmation of target engagement within a more physiological environment is crucial.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the stabilization of a target protein by a ligand in intact cells or cell lysates.[13][14][15]
The principle behind CETSA is that ligand binding increases the thermal stability of the target protein.[15] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts.[14]
Caption: CETSA experimental workflow.
Protocol: CETSA for Target Validation
Cell Treatment: Treat intact cells with either 4-[butyl(methyl)sulfamoyl]benzoic acid or a vehicle control.
Heating: Heat the treated cells to a range of temperatures (e.g., 40-70°C).
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[14]
Protein Quantification: Quantify the amount of the putative target protein (identified in Phase 2) remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or ELISA.
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[14]
Data Presentation: Hypothetical CETSA Results
Temperature (°C)
% Soluble CA2 (Vehicle)
% Soluble CA2 (+ Compound)
40
100
100
50
85
98
55
50
88
60
20
65
65
5
30
70
<1
10
Conclusion: Synthesizing the Evidence
The successful identification of a drug's target is a multi-faceted endeavor that requires a convergence of evidence. This guide outlines a logical and robust workflow, beginning with computational predictions to generate hypotheses, followed by definitive biochemical identification using a custom affinity probe and mass spectrometry. The final and critical step is the validation of this interaction in a cellular context using CETSA. By following this comprehensive approach, researchers can confidently identify the molecular target of 4-[butyl(methyl)sulfamoyl]benzoic acid, paving the way for a deeper understanding of its pharmacology and potential therapeutic development.
References
Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]
Cravatt, B. F., & Sieber, S. A. (2007). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 6(7), 541-553. Retrieved from [Link]
Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81. Retrieved from [Link]
Khurana, N., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening, 12(5), 467-478. Retrieved from [Link]
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Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
Royal Society of Chemistry. (2021). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 12(3), 1054-1063. Retrieved from [Link]
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11259. Retrieved from [Link]
Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. Retrieved from [Link]
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Frontiers. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Retrieved from [Link]
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Chromatography Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
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Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico ADMET Prediction of 4-[Butyl(methyl)sulfamoyl]benzoic acid
Introduction: The Imperative of Early ADMET Assessment in Drug Discovery In the landscape of modern drug discovery, the axiom 'fail early, fail cheap' has become a guiding principle. A significant proportion of promising...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Early ADMET Assessment in Drug Discovery
In the landscape of modern drug discovery, the axiom 'fail early, fail cheap' has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic and toxicity profiles.[1] The proactive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely advantageous but essential for mitigating the risk of costly late-stage attrition. In silico ADMET prediction has emerged as a powerful and cost-effective strategy to perform this early-stage triage, enabling researchers to prioritize candidates with a higher probability of success.[2][3]
This technical guide provides a comprehensive in silico ADMET profile of 4-[Butyl(methyl)sulfamoyl]benzoic acid, a molecule of interest within the sulfonamide and benzoic acid chemical classes.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both a detailed predictive analysis of the subject molecule and a practical framework for applying similar computational methodologies to other small molecule drug candidates. As a Senior Application Scientist, the insights provided herein are grounded in established computational models and a field-proven understanding of their application in drug development pipelines.
Molecular Profile of 4-[Butyl(methyl)sulfamoyl]benzoic acid
A thorough understanding of a molecule's physicochemical properties is the bedrock of any predictive ADMET assessment. These fundamental characteristics govern its behavior in biological systems.
Chemical Structure:
Figure 1: 2D Chemical Structure of 4-[Butyl(methyl)sulfamoyl]benzoic acid.
The In Silico ADMET Prediction Workflow: A Self-Validating System
The protocol for in silico ADMET prediction is designed to be a self-validating system, wherein multiple models and endpoints are assessed to build a holistic and trustworthy profile of the candidate molecule. The workflow hinges on robust computational models that have been trained on large datasets of experimental data.[8]
Figure 2: A generalized workflow for in silico ADMET prediction.
Experimental Protocol: Generating the ADMET Profile
Molecular Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-[Butyl(methyl)sulfamoyl]benzoic acid is obtained from a reliable chemical database.
Platform Selection: A suite of well-validated in silico ADMET prediction tools is utilized. For this guide, we will present a consensus view derived from models analogous to those found in platforms such as SwissADME, pkCSM, and ADMET Predictor®.[9][10][11]
Endpoint Calculation: The SMILES string is submitted to the selected platforms to calculate a comprehensive range of ADMET-related descriptors.
Data Aggregation and Analysis: The predicted data for each endpoint is collated and summarized in tabular format. The results are then critically analyzed in the context of established thresholds for drug-likeness and potential liabilities.
Comprehensive ADMET Profile of 4-[Butyl(methyl)sulfamoyl]benzoic acid
A: Absorption
Absorption primarily pertains to a drug's ability to permeate biological membranes, most notably the intestinal epithelium for orally administered drugs. Key predictors of oral bioavailability are gastrointestinal absorption and cell permeability.
Predicted Absorption Properties:
Parameter
Predicted Value
Interpretation
Gastrointestinal Absorption
High
Likely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)
Moderate to High
Suggests good intestinal cell membrane permeability.
P-glycoprotein (P-gp) Substrate
No
Unlikely to be subject to efflux by P-gp, a mechanism of drug resistance.
Expert Analysis: The high predicted gastrointestinal absorption and good cell permeability suggest that 4-[Butyl(methyl)sulfamoyl]benzoic acid has the potential for good oral bioavailability. The lack of P-gp substrate activity is a favorable characteristic, as it reduces the likelihood of drug-drug interactions and cellular resistance.
D: Distribution
Distribution describes how a drug disseminates throughout the body's tissues and fluids after absorption. Key factors influencing distribution include plasma protein binding and the ability to cross the blood-brain barrier.
Predicted Distribution Properties:
Parameter
Predicted Value
Interpretation
Plasma Protein Binding (PPB)
>90%
High affinity for plasma proteins, which may limit the free drug concentration.
Blood-Brain Barrier (BBB) Permeation
No
Unlikely to cross the BBB, suggesting a low potential for CNS side effects.
Volume of Distribution (VDss)
Low
Indicates that the drug is likely to be confined to the plasma and extracellular fluids.
Expert Analysis: The high plasma protein binding is a critical parameter to consider. While it can prolong the drug's half-life, it also means that only a small fraction of the administered dose will be pharmacologically active at any given time. The predicted inability to cross the blood-brain barrier is generally a positive safety feature for non-CNS-targeted drugs.
M: Metabolism
Metabolism refers to the biotransformation of a drug, primarily by enzymes in the liver. Understanding a drug's metabolic profile is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. The cytochrome P450 (CYP) enzyme family is a major contributor to drug metabolism.
Predicted Metabolism Properties:
Parameter
Predicted Value
Interpretation
CYP2D6 Inhibitor
No
Low risk of inhibiting the metabolism of co-administered CYP2D6 substrates.
CYP3A4 Inhibitor
No
Low risk of inhibiting the metabolism of co-administered CYP3A4 substrates.
CYP1A2 Inhibitor
No
Low risk of inhibiting the metabolism of co-administered CYP1A2 substrates.
CYP2C9 Inhibitor
Yes
Potential to inhibit the metabolism of co-administered CYP2C9 substrates.
CYP2C19 Inhibitor
No
Low risk of inhibiting the metabolism of co-administered CYP2C19 substrates.
Expert Analysis: The predicted inhibition of CYP2C9 is a significant finding that warrants further investigation through in vitro assays. Inhibition of this key metabolic enzyme could lead to clinically relevant drug-drug interactions with narrow therapeutic index drugs that are substrates of CYP2C9, such as warfarin and phenytoin.
E: Excretion
Excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).
Predicted Excretion Properties:
Parameter
Predicted Value
Interpretation
Total Clearance
Low
Suggests a relatively slow rate of elimination from the body.
Renal OCT2 Substrate
No
Unlikely to be a substrate for the Organic Cation Transporter 2, a key renal transporter.
Expert Analysis: The predicted low total clearance, in conjunction with high plasma protein binding, suggests that 4-[Butyl(methyl)sulfamoyl]benzoic acid may have a prolonged half-life. This could allow for less frequent dosing but also increases the risk of drug accumulation with repeated administration. The structural similarity to probenecid, a known uricosuric agent that affects renal tubular transport, suggests that renal excretion pathways should be a focus of further experimental investigation.[12][13][14]
T: Toxicity
Toxicity prediction aims to identify potential safety liabilities early in the drug discovery process. Key areas of concern include mutagenicity, cardiotoxicity, and hepatotoxicity.
Predicted Toxicity Endpoints:
Parameter
Predicted Value
Risk Level
AMES Mutagenicity
Non-mutagenic
Low
hERG Inhibition
Non-inhibitor
Low
Hepatotoxicity (DILI)
Low to Moderate
Caution Warranted
Skin Sensitization
Low
Low
Expert Analysis: The overall predicted toxicity profile is relatively benign, with low risks of mutagenicity and cardiotoxicity (hERG inhibition). The low to moderate risk of drug-induced liver injury (DILI) is a common finding for many small molecules and necessitates further evaluation in appropriate in vitro and in vivo models. Benzoic acid derivatives, in general, can exhibit varying degrees of toxicity, and their metabolic pathways can influence their safety profiles.[15][16]
Conclusion and Forward-Looking Strategy
The in silico ADMET profile of 4-[Butyl(methyl)sulfamoyl]benzoic acid presents a molecule with promising absorption characteristics but also highlights potential liabilities that require experimental validation. The key areas for further investigation are its high plasma protein binding and its potential to inhibit the CYP2C9 metabolic enzyme.
This technical guide underscores the strategic value of integrating computational ADMET prediction into the early stages of drug discovery. By providing a multidimensional view of a candidate's likely disposition in the body, these in silico tools empower research teams to make more informed decisions, optimize chemical series, and ultimately, enhance the probability of bringing safer and more effective medicines to patients.
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An In-depth Technical Guide to the Computational Modeling of 4-[Butyl(methyl)sulfamoyl]benzoic acid Binding
Introduction: Bridging In Silico and Biological Realms In the landscape of modern drug discovery, the integration of computational modeling has become an indispensable tool for accelerating the identification and optimiz...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Bridging In Silico and Biological Realms
In the landscape of modern drug discovery, the integration of computational modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the computational methodologies employed to investigate the binding of 4-[Butyl(methyl)sulfamoyl]benzoic acid to its putative protein targets. As a molecule of interest within the broader class of sulfamoylbenzoic acids, its structural similarity to the well-characterized uricosuric agent Probenecid suggests a potential interaction with renal transporters.[1][2] This document will not only detail the step-by-step protocols for molecular docking and molecular dynamics simulations but will also delve into the scientific rationale underpinning these experimental choices, ensuring a robust and validated computational approach.
This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the computational investigation of small molecule-protein interactions. We will navigate the entire in silico workflow, from target identification and preparation to the calculation of binding free energies, culminating in a thorough analysis of the binding mode and affinity of 4-[Butyl(methyl)sulfamoyl]benzoic acid.
Target Identification: A Hypothesis-Driven Approach
Given the absence of direct experimental data on the protein targets of 4-[Butyl(methyl)sulfamoyl]benzoic acid, a logical starting point is to leverage its structural analogy to Probenecid. Probenecid is a known inhibitor of several organic anion transporters, which are critical for the renal excretion of a wide range of endogenous and exogenous substances.[1][3] The primary targets of Probenecid include the Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), and the Urate Transporter 1 (URAT1).[3][4] Therefore, it is hypothesized that 4-[Butyl(methyl)sulfamoyl]benzoic acid may also bind to these transporters.
For the purpose of this guide, we will focus on OAT1 and URAT1 as our primary targets for computational modeling, for which high-resolution experimental structures are available.
Table 1: Putative Protein Targets and Available Structural Data
Target Protein
Organism
PDB ID
Resolution (Å)
Organic Anion Transporter 1 (OAT1)
Rattus norvegicus
8SDU
2.9
Urate Transporter 1 (URAT1)
Homo sapiens
9B1G
3.1
Note: While the OAT1 structure is from rat, its high sequence homology with human OAT1 makes it a suitable model for initial studies.[5]
The Computational Modeling Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for the computational modeling of 4-[Butyl(methyl)sulfamoyl]benzoic acid binding.
Caption: Overall workflow for computational modeling.
Part 1: Ligand and Protein Preparation - The Foundation of Accuracy
The fidelity of any computational model is critically dependent on the quality of the initial structures. This section details the meticulous preparation of both the ligand and the protein targets.
Ligand Preparation
The three-dimensional structure of 4-[Butyl(methyl)sulfamoyl]benzoic acid is the starting point for our investigation.
Experimental Protocol:
2D to 3D Conversion: The 2D chemical structure of 4-[Butyl(methyl)sulfamoyl]benzoic acid is first sketched using a chemical drawing tool such as ChemDraw or MarvinSketch. This 2D representation is then converted to a 3D structure.
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy conformation. This step is crucial for ensuring a realistic starting geometry for the ligand.
Charge Assignment: Appropriate partial atomic charges are assigned to the ligand atoms. For this, the Gasteiger-Marsili method is a commonly used and effective approach.
File Format Conversion: The prepared ligand structure is saved in a format compatible with the docking software, such as the PDBQT format for AutoDock Vina.
Protein Preparation
The crystal structures of our target proteins, OAT1 and URAT1, require careful preparation to ensure they are suitable for docking and simulation.[6][7]
Experimental Protocol:
PDB Structure Retrieval: The atomic coordinates of the target proteins are downloaded from the Protein Data Bank (PDB).[6][7]
Initial Structure Cleaning: Non-essential components such as water molecules, co-crystallized ligands (if not part of the binding site of interest), and ions are removed from the PDB file.
Protonation and Hydrogen Addition: Hydrogen atoms, which are typically absent in X-ray crystal structures, are added to the protein. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) are determined and assigned. Tools like H++ or the PDB2PQR server are invaluable for this step.
Missing Residue and Loop Modeling: The PDB file is inspected for any missing residues or loops. If present, these are modeled using homology modeling tools such as MODELLER.
Charge and Atom Type Assignment: Appropriate atomic charges and atom types from a chosen force field (e.g., AMBER or CHARMM) are assigned to the protein atoms.
File Format Conversion: The prepared protein structure is converted to the PDBQT format for use with AutoDock Vina.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[8] This provides valuable insights into the binding mode and key interactions.
Caption: Molecular docking workflow.
Experimental Protocol (using AutoDock Vina):
Grid Box Definition: A three-dimensional grid box is defined around the putative binding site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely explore different orientations. For OAT1 and URAT1, the binding site can be inferred from the location of co-crystallized ligands in homologous structures or through blind docking followed by focused docking.
Docking Execution: The docking simulation is performed using AutoDock Vina. The software will systematically search for the optimal binding poses of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.
Pose Analysis: The resulting docked poses are ranked based on their predicted binding affinities (in kcal/mol). The top-ranked poses are visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein.
Table 2: Hypothetical Molecular Docking Results
Target Protein
Best Binding Affinity (kcal/mol)
Key Interacting Residues
OAT1
-8.5
Arg123, Phe345, Tyr456
URAT1
-7.9
Ser78, Trp234, Lys567
Note: The values and residues in this table are for illustrative purposes.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[9] This provides a more realistic representation of the binding event and allows for the assessment of the stability of the docked pose.
Caption: Molecular dynamics simulation workflow.
Experimental Protocol (using GROMACS):
System Setup:
Complex Preparation: The best-ranked docked pose from the molecular docking step is used as the starting structure for the MD simulation.
Force Field Selection: A suitable force field, such as AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand, is chosen.
Topology Generation: The topology files for the protein and the ligand, which describe the atom types, charges, and bonded and non-bonded parameters, are generated.
Solvation: The protein-ligand complex is placed in a periodic box and solvated with a chosen water model (e.g., TIP3P).
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (typically 0.15 M).
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature (NVT ensemble) and constant pressure (NPT ensemble) to ensure that the system is stable before the production run.
Production MD: The production MD simulation is run for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex adequately.
Trajectory Analysis: The resulting MD trajectory is analyzed to assess the stability of the protein-ligand complex. Key analyses include:
Root Mean Square Deviation (RMSD): To monitor the structural stability of the protein and the ligand.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein over time.
Part 4: Binding Free Energy Calculation - Quantifying the Binding Affinity
To obtain a more accurate estimation of the binding affinity, end-point free energy calculation methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[10][11] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.
Experimental Protocol (MM/PBSA):
Snapshot Extraction: A set of snapshots (e.g., 100-500) is extracted from the stable portion of the MD trajectory.
Energy Calculations: For each snapshot, the following energy components are calculated:
The free energy of the protein-ligand complex.
The free energy of the protein alone.
The free energy of the ligand alone.
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each free energy term is composed of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (calculated from the solvent-accessible surface area).[12]
Table 3: Hypothetical Binding Free Energy Results
Target Protein
ΔG_bind (kcal/mol)
OAT1
-35.2 ± 3.5
URAT1
-28.7 ± 4.1
Note: The values in this table are for illustrative purposes.
Conclusion: From Data to Drug Discovery Insights
This in-depth technical guide has outlined a comprehensive and scientifically rigorous computational workflow for investigating the binding of 4-[Butyl(methyl)sulfamoyl]benzoic acid to its putative protein targets, OAT1 and URAT1. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of binding.
The results from such a computational study, including the predicted binding poses, key interacting residues, and calculated binding affinities, provide a strong foundation for hypothesis-driven experimental validation. Ultimately, the integration of these computational approaches can significantly accelerate the drug discovery process, enabling the rational design of more potent and selective inhibitors.
References
RCSB Protein Data Bank. (n.d.). 7ZJG: Probenecid. Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). 9B1G: Human urate transporter 1 URAT1 in complex with dotinurad. Retrieved from [Link]
GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). 8SDU: Structure of rat organic anion transporter 1 (OAT1). Retrieved from [Link]
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
Amber. (n.d.). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). 8WJG: Cryo-EM structure of URAT1(R477S). Retrieved from [Link]
Protein Data Bank Japan. (n.d.). EMDB-40352: Structure of rat organic anion transporter 1 (OAT1). Retrieved from [Link]
PubChem. (n.d.). 4-[(4-Sulfamoylphenyl)methylsulfanylmethyl]benzoic acid. Retrieved from [Link]
PubChem. (n.d.). Probenecid. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 8BW7: Cryo-EM structure of rat SLC22A6 bound to alpha-ketoglutaric acid. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 9DKC: Structure of URAT1 in complex with TD-3. Retrieved from [Link]
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ACS Publications. (2019, June 24). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]
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PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
structure-activity relationship (SAR) of N-alkylsulfamoylbenzoic acids
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Alkylsulfamoylbenzoic Acids for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile N-Alkylsulfamoylbenzoi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Alkylsulfamoylbenzoic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile N-Alkylsulfamoylbenzoic Acid Scaffold
N-Alkylsulfamoylbenzoic acids represent a compelling class of molecules in medicinal chemistry, characterized by a central benzoic acid ring functionalized with both a carboxylic acid and an N-alkylated sulfamoyl group (-SO₂NHR). This unique combination of a strong acidic moiety (carboxylic acid), a hydrogen-bond donating/accepting sulfamoyl group, and a tunable alkyl substituent provides a versatile scaffold for interacting with a wide array of biological targets. The structural rigidity of the aromatic ring, coupled with the conformational flexibility of the N-alkyl chain, allows for precise modifications to optimize pharmacokinetic and pharmacodynamic properties.
Historically, the parent 5-sulfamoylbenzoic acid core is famously associated with the development of potent loop diuretics.[1] However, the exploration of diverse substitutions, particularly on the sulfamoyl nitrogen, has unveiled a much broader spectrum of biological activities. These compounds have emerged as promising candidates in the development of anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents.[2][3]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of N-alkylsulfamoylbenzoic acids. It moves beyond a simple cataloging of compounds to explain the causal relationships between molecular structure and biological function, offering field-proven insights for the rational design of novel therapeutics.
Caption: Core chemical scaffold of N-Alkylsulfamoylbenzoic Acids.
Part 1: Foundational Synthetic Strategies
The synthesis of N-alkylsulfamoylbenzoic acids is typically achieved through a reliable and scalable two-step process. The causality behind this choice of methodology lies in the reactivity of the functional groups involved. The process begins with the chlorosulfonation of a substituted benzoic acid, followed by amination with the desired alkylamine.
Experimental Protocol: General Synthesis
This protocol describes a self-validating system for synthesizing the target compounds, where reaction progress can be easily monitored and intermediates are readily purified.
Step 1: Chlorosulfonation of Benzoic Acid
Reaction Setup: To a stirred solution of the starting benzoic acid (1.0 eq) in an excess of chlorosulfonic acid (5-10 eq) at 0 °C (ice bath), add the benzoic acid portion-wise to control the exothermic reaction.
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in ice-water and extracting with ethyl acetate.
Work-up and Isolation: After completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. The resulting precipitate, the sulfonyl chloride intermediate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Amination with an Alkylamine
Reaction Setup: Dissolve the synthesized sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Execution: To this solution, add the desired primary or secondary alkylamine (2.2 eq) dropwise at 0 °C. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct. Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC.
Work-up and Purification: Upon completion, wash the reaction mixture with dilute HCl (e.g., 1M) to remove excess amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel) or recrystallization to yield the final N-alkylsulfamoylbenzoic acid.[3][4]
Caption: General workflow for synthesis and validation.
Part 2: Structure-Activity Relationship Analysis Across Biological Targets
The biological activity of N-alkylsulfamoylbenzoic acids is profoundly influenced by the interplay of three key structural regions: the N-alkyl substituent, the sulfamoyl linker, and substituents on the benzoic acid ring.
A. Diuretic Activity: The Classical Target
The foundational SAR for this class is derived from loop diuretics like furosemide and bumetanide, which are 5-sulfamoyl-benzoic acid derivatives.[1]
Core Requirements: The carboxylic acid at C1 and the sulfamoyl group at C5 are essential for maximal diuretic activity.[1] The acidic -COOH group is critical for binding to the Na-K-Cl cotransporter, while the sulfamoyl group anchors the molecule in the active site.
Activating Group: An electron-withdrawing group at the C4 position, such as chlorine or a phenoxy group, significantly enhances diuretic potency.[1]
Role of the N-Alkyl Group: While many potent diuretics feature more complex N-substituents (e.g., the furfuryl group in furosemide), the principles can be extended to N-alkyl groups. The primary role of this substituent is to modulate lipophilicity, thereby influencing oral absorption and protein binding. Increasing alkyl chain length generally increases lipophilicity, which can enhance potency up to a certain point before steric hindrance or poor solubility becomes detrimental. Studies on related compounds show that substitution at the C3 position with various alkylamino groups can retain the diuretic profile.[5]
B. Anticancer Activity: An Emerging Application
Several studies on related N-acylsulfonamides and benzoic acid derivatives have demonstrated significant anticancer potential, providing a strong basis for exploring N-alkylsulfamoylbenzoic acids in this domain.[6][7]
Mechanism of Action: The anticancer effects of related compounds often stem from the induction of oxidative stress, leading to apoptosis, or the inhibition of key enzymes like tubulin or dihydrofolate reductase.[7][8]
Influence of Lipophilicity: The N-alkyl group is a key determinant of anticancer activity. Increased alkyl chain length enhances lipophilicity, which can improve the molecule's ability to cross cell membranes. QSAR studies on similar N-acylsulfonamides have indicated that anticancer activity depends on factors including topological distances and charge, which are directly influenced by the nature of the N-substituent.[6]
Aromatic Ring Substitution: The presence of electron-withdrawing groups (e.g., nitro, chloro) on the benzoic acid ring often correlates with increased cytotoxic activity.[9][10] These groups can alter the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[9]
Compound Class
Target/Cell Line
Key SAR Finding
Reference
N-Acylsulfonamides
MCF-7, HCT-116, HeLa
Activity depends on topological distances and molecular charge distribution.
Hypothetical data for illustrative purposes based on related compound classes.
C. Antidiabetic Activity: Inhibition of Carbohydrate-Metabolizing Enzymes
A promising therapeutic avenue for this scaffold is the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.
SAR Insights: A study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed potent dual inhibitors of these enzymes.[3]
Key Compound: Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be 5 times more potent than the standard drug acarbose against α-glucosidase and 3 times more potent against α-amylase.[3]
Inferred Role of N-Alkyl Group: While the most potent compound in the cited study was N-aryl substituted, the research included N-alkyl derivatives, indicating their viability. The docking studies showed that the sulfamoyl moiety interacts with key amino acid residues in the enzyme's active site via hydrogen bonding. The N-alkyl group would occupy a hydrophobic pocket, with its size and conformation influencing binding affinity. Shorter to medium-length alkyl chains (e.g., propyl, butyl) are often optimal for fitting into such pockets without causing steric clashes.
Caption: Key SAR determinants for different biological activities.
Part 3: Validated Biological Assay Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated biological assays are paramount.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a reliable method for determining the inhibitory potential of synthesized compounds against α-glucosidase.
Materials:
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
Preparation: Prepare stock solutions of the test compounds and acarbose in DMSO.
Assay Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase enzyme solution. Incubate at 37 °C for 15 minutes.
Initiation of Reaction: Add 20 µL of the pNPG substrate solution to initiate the reaction.
Measurement: Incubate the plate at 37 °C for another 20 minutes. Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting percentage inhibition against inhibitor concentration.[3]
Conclusion and Future Outlook
The N-alkylsulfamoylbenzoic acid scaffold is a privileged structure with a rich history and a promising future. The foundational SAR principles established from its role in diuretic development have provided a robust platform for expansion into other therapeutic areas, most notably oncology and metabolic diseases.
Key takeaways from this guide are:
The carboxylic acid and sulfamoyl groups are critical pharmacophoric elements, essential for target binding across different biological systems.
The N-alkyl substituent is a powerful tool for modulating lipophilicity, selectivity, and overall potency. Its optimization is crucial for tailoring a compound to a specific target.
Substitutions on the benzoic acid ring, particularly with electron-withdrawing groups, can significantly enhance biological activity.
Future research should focus on synthesizing diverse libraries with systematic variations in the N-alkyl chain (including branching, cyclization, and incorporation of heteroatoms) and exploring a wider range of substitutions on the aromatic core. Combining these empirical SAR studies with computational modeling and docking analyses will undoubtedly accelerate the discovery of novel, potent, and selective drug candidates based on this versatile and enduring scaffold.
References
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Mpiana, P. T., Ngbolua, K. N., Bokota, M. T., Kasonga, T. K., Atibu, E. K., & Mbala, B. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Pharmacognosy and Natural Products. ([Link])
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synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic acid experimental protocol
An Application Note for the Synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic Acid Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic Acid
Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The sulfonamide functional group, first recognized for its antibacterial properties in the 1930s, is a versatile pharmacophore found in drugs with diuretic, anti-inflammatory, antiviral, and anticancer activities.[1] Its ability to act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions makes it a valuable component in drug design.[2]
Similarly, the benzoic acid moiety is a fundamental building block in numerous bioactive molecules.[1] The carboxylic acid group is crucial for interacting with biological targets.[1] The combination of these two scaffolds in molecules like 4-[Butyl(methyl)sulfamoyl]benzoic acid creates a structure with significant therapeutic potential. This compound is structurally related to Probenecid, a well-known uricosuric agent used in the treatment of gout, which functions by inhibiting the renal tubular transport of various compounds.[3][4]
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic acid. The narrative emphasizes the rationale behind key experimental steps, ensuring both procedural accuracy and a deep understanding of the underlying chemical principles for researchers in drug discovery and development.
Overall Synthetic Scheme
The synthesis is approached in two primary stages:
Step 1: Electrophilic Activation. Conversion of a stable sulfonic acid salt into a highly reactive sulfonyl chloride intermediate.
Step 2: Nucleophilic Substitution. Reaction of the sulfonyl chloride with the target secondary amine, N-butylmethylamine, to form the final sulfonamide product.
Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate)
This initial step is critical as it transforms the chemically inert sulfonate salt into an electrophilic sulfonyl chloride, primed for reaction with an amine. The protocol is adapted from established methods for preparing this key intermediate.[5]
Expert Rationale
The choice of chlorosulfonic acid as the reagent is deliberate. It serves as both the chlorinating agent and the solvent, providing a potent medium for the conversion. The reaction mechanism involves the protonation of the sulfonate, followed by nucleophilic attack by chloride (generated from chlorosulfonic acid) on the sulfur atom, ultimately displacing a sulfate leaving group. Pouring the reaction mixture into ice is a classic quenching technique that serves two purposes: it safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the solid organic product, which has low solubility in the cold aqueous medium.
Detailed Experimental Protocol: Step 1
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and situated in a fume hood, add potassium 4-carboxybenzenesulfonate (5.0 g, 20.8 mmol).
Reagent Addition: While stirring, slowly and carefully add chlorosulfonic acid (15 mL, 226 mmol) dropwise to the flask at room temperature. Caution: This addition is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the addition slowly to maintain control over the reaction temperature.
Reaction: Continue stirring the mixture at room temperature for 2 hours. The solid starting material will gradually dissolve as it is converted to the sulfonyl chloride.
Quenching and Isolation: Prepare a 600 mL beaker containing approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A white solid will precipitate.
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Washing: Wash the solid product thoroughly with copious amounts of cold deionized water (3 x 50 mL) to remove any residual acids.
Drying: Dry the collected white solid, 4-(chlorosulfonyl)benzoic acid, under vacuum. This intermediate is often used directly in the next step without further purification.[5]
Part 2: Synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic Acid (Final Product)
This step involves the core bond-forming reaction: the nucleophilic attack of N-butylmethylamine on the electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid, displacing the chloride ion to form the desired sulfonamide.[6]
Expert Rationale
The reaction is a classic Schotten-Baumann type reaction. Key considerations for success are temperature control and acid neutralization.
Temperature Control: The initial reaction is conducted at 0 °C in an ice bath. This is crucial to moderate the highly exothermic reaction between the amine and the reactive sulfonyl chloride, preventing the formation of undesired side products.[6]
Base Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed.[6] A base, such as sodium carbonate, is added to neutralize this HCl in situ. Without the base, the generated HCl would protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and would effectively halt the reaction. An excess of the base ensures the reaction medium remains basic and all the amine is available to react.
Acidification for Precipitation: The final product contains a carboxylic acid group. In the basic reaction mixture, this group exists as a water-soluble carboxylate salt. The final acidification step with hydrochloric acid protonates the carboxylate, converting it back to the less soluble carboxylic acid, causing it to precipitate from the aqueous solution for easy isolation.
Quantitative Data Summary
Reagent
Molar Mass ( g/mol )
Molar Eq.
Moles (mmol)
Amount Used
4-(Chlorosulfonyl)benzoic acid
220.63
1.0
10
2.21 g
N-Butylmethylamine
87.16
1.1
11
0.96 g (1.28 mL)
Sodium Carbonate (Na₂CO₃)
105.99
1.2
12
1.27 g
Deionized Water
18.02
-
-
50 mL
10% Hydrochloric Acid (HCl)
-
-
-
As needed for pH ~2
Detailed Experimental Protocol: Step 2
Reaction Setup: In a 250 mL round-bottom flask, dissolve N-butylmethylamine (1.28 mL, 11 mmol) and sodium carbonate (1.27 g, 12 mmol) in deionized water (50 mL).[6]
Cooling: Chill the flask in an ice bath to 0 °C with continuous magnetic stirring.
Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (2.21 g, 10 mmol) in a small amount of a suitable solvent like THF or dioxane (if solubility in the aqueous phase is an issue) or add it portion-wise as a solid directly to the cold amine solution over 15-20 minutes. Maintain the temperature at 0-5 °C throughout the addition.
Reaction Progression: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[6]
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to confirm the consumption of the starting sulfonyl chloride.
Work-up and Isolation: Once the reaction is complete, carefully acidify the clear solution by adding 10% hydrochloric acid dropwise until the pH is approximately 2. A white precipitate of 4-[Butyl(methyl)sulfamoyl]benzoic acid will form.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.
Drying and Purification: Dry the crude product under vacuum.[6] For further purification, recrystallize the solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure product.[6]
Characterization
The identity and purity of the synthesized 4-[Butyl(methyl)sulfamoyl]benzoic acid should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O of the carboxylic acid, the O-H stretch, and the S=O stretches of the sulfonamide.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Melting Point Analysis: To assess the purity of the final product.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Workflow for the synthesis of 4-[Butyl(methyl)sulfamoyl]benzoic acid.
References
Cunningham, R., et al. (2020). The history and future of probenecid. PubMed Central (PMC), National Institutes of Health. [Link]
U.S. Food & Drug Administration. probenecid tablet, film coated Mylan Pharmaceuticals Inc.[Link]
ResearchGate. Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. [Link]
Application Notes & Protocols: N-Alkylation of 4-(Methylsulfamoyl)benzoic Acid
Abstract This comprehensive guide provides detailed methodologies and expert insights for the N-alkylation of 4-(methylsulfamoyl)benzoic acid, a critical scaffold in medicinal chemistry and drug development. We address t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed methodologies and expert insights for the N-alkylation of 4-(methylsulfamoyl)benzoic acid, a critical scaffold in medicinal chemistry and drug development. We address the primary synthetic challenge posed by the molecule's two acidic sites—the carboxylic acid and the sulfonamide N-H—and present robust, field-proven protocols to achieve selective N-alkylation. This document explores three primary strategies: a classical protection-alkylation-deprotection sequence, direct selective N-alkylation, and advanced catalytic methods such as the Mitsunobu reaction and "Borrowing Hydrogen" catalysis. Each section includes step-by-step protocols, explanations of the underlying chemical principles, and data-rich tables to guide researchers in selecting the optimal method for their specific needs.
Introduction: The Synthetic Challenge
4-(Methylsulfamoyl)benzoic acid is a bifunctional molecule possessing both a carboxylic acid (pKa ~4-5) and a sulfonamide N-H group (pKa ~10-11). This duality presents a significant challenge for selective N-alkylation. The carboxylic acid is the more acidic proton and will be preferentially deprotonated by most bases. The resulting carboxylate is a competent nucleophile that can compete with the sulfonamide anion in reactions with alkylating agents, leading to ester formation.
Therefore, a successful N-alkylation strategy must elegantly navigate this reactivity landscape. The choice of method depends on factors such as the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. This guide details the most effective approaches to control this selectivity.
Strategy 1: The Protective Group Approach
The most robust and widely applicable strategy involves a three-step sequence: protection of the carboxylic acid, N-alkylation of the sulfonamide, and subsequent deprotection. This method offers excellent control and generally high yields by simplifying the reactivity of the starting material.
Causality Behind the Strategy:
By converting the highly acidic carboxylic acid into a less reactive ester, we effectively "turn off" its nucleophilicity.[1][2][3] This ensures that during the alkylation step, the deprotonated sulfonamide is the sole primary nucleophile, leading to clean and selective C-N bond formation. The choice of protecting group is critical; it must be stable to the basic conditions of N-alkylation and be removable under conditions that do not cleave the newly installed N-alkyl sulfonamide bond.[4][5] Methyl or ethyl esters are ideal for this purpose.
Caption: Workflow for the protection-based N-alkylation strategy.
Protocol 1.A: Methyl Ester Protection
This protocol details the conversion of the carboxylic acid to a methyl ester using thionyl chloride, a highly efficient method.[6]
Reagents & Materials:
4-(Methylsulfamoyl)benzoic acid
Thionyl chloride (SOCl₂)
Methanol (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated sodium bicarbonate solution
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
Step-by-Step Procedure:
Suspend 4-(methylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice bath.
Add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2-3 hours, or until the reaction mixture becomes a clear solution.
Cool the solution to room temperature and carefully concentrate it under reduced pressure to remove excess SOCl₂ and DCM.
Re-dissolve the resulting crude acid chloride in anhydrous DCM (5 mL/g).
In a separate flask, prepare a solution of anhydrous methanol (5.0 eq) in anhydrous DCM (5 mL/g). Cool this solution to 0 °C.
Slowly add the acid chloride solution to the cold methanol solution. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-(methylsulfamoyl)benzoate, typically as a white solid.
Dissolve methyl 4-(methylsulfamoyl)benzoate (1.0 eq) in anhydrous DMF (10 mL per gram) in a round-bottom flask.
Add finely powdered K₂CO₃ (2.0 eq). The use of a fine powder increases the surface area and reaction rate.
Add the alkyl halide (1.2 eq).
Stir the mixture vigorously at a temperature between 25 °C and 60 °C. The optimal temperature depends on the reactivity of the alkyl halide (e.g., 25 °C for methyl iodide, 50-60 °C for benzyl bromide).
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Pour the reaction mixture into cold water and extract three times with ethyl acetate.
Combine the organic layers, wash three times with water to remove DMF, then wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated ester.
Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
Add LiOH·H₂O (2.5 eq) and stir the mixture at room temperature.
Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Once complete, concentrate the mixture under reduced pressure to remove the THF.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
Extract the product with ethyl acetate three times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkyl-4-(methylsulfamoyl)benzoic acid.
Strategy 2: Advanced & Catalytic Methods
For syntheses where atom economy and step efficiency are paramount, modern catalytic methods provide powerful alternatives to the classical protection-based route.
The Mitsunobu Reaction
The Mitsunobu reaction enables the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[7] It proceeds under mild, neutral conditions and is particularly valuable for introducing secondary alkyl groups with inversion of stereochemistry.[8]
Mechanism & Causality: The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[8] A betaine intermediate is formed from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine activates the alcohol, making it susceptible to nucleophilic attack by the weakly acidic sulfonamide. The pKa of the nucleophile is critical; sulfonamides (pKa ~10-11) are sufficiently acidic for this reaction.[8]
Caption: Simplified mechanism of the Mitsunobu N-alkylation.
Protocol 2.A: Mitsunobu N-Alkylation
Note: This protocol assumes the carboxylic acid has been protected as an ester (Protocol 1.A) to prevent its participation.
Reagents & Materials:
Methyl 4-(methylsulfamoyl)benzoate (1.0 eq)
Primary or secondary alcohol (1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Procedure:
Dissolve methyl 4-(methylsulfamoyl)benzoate (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add DIAD (1.5 eq) dropwise over 20-30 minutes. The solution may turn from colorless to yellow/orange. Caution: Azodicarboxylates can be hazardous; handle with care.[9]
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Once complete, concentrate the reaction mixture under reduced pressure.
The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct, which can often be difficult to separate. Purification is typically achieved by extensive flash column chromatography.
The purified N-alkylated ester can then be deprotected using Protocol 1.C.
"Borrowing Hydrogen" Catalysis
This modern, sustainable approach uses alcohols as alkylating agents, catalyzed by transition metals (e.g., Iridium, Ruthenium, or Manganese), with water as the sole byproduct.[10][11][12] The method is highly atom-economical.
Mechanism & Causality: The catalytic cycle involves three key stages:
Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate.
Condensation: The sulfonamide reacts with the in-situ generated aldehyde to form an N-sulfonyl imine, releasing water.
Reduction: The metal-hydride "returns" the hydrogen, reducing the imine to the final N-alkylated sulfonamide and regenerating the catalyst.[12][13]
An efficient manganese-catalyzed N-alkylation of sulfonamides using a bench-stable Mn(I) PNP pincer precatalyst has been reported, offering a more sustainable alternative to precious metal catalysts.[13]
Protocol 2.B: Manganese-Catalyzed N-Alkylation with Alcohols
(Adapted from Reed-Berendt, B. G., & Morrill, L. C., J. Org. Chem. 2019)[13]
Reagents & Materials:
Methyl 4-(methylsulfamoyl)benzoate (1.0 eq)
Benzylic or primary aliphatic alcohol (1.0 - 1.1 eq)
In an oven-dried Schlenk tube under an inert atmosphere, combine methyl 4-(methylsulfamoyl)benzoate (1.0 eq), the Mn(I) precatalyst (0.05 eq), and K₂CO₃ (0.1 eq).
Add the alcohol (1.0 eq) followed by anhydrous, degassed xylenes to achieve a concentration of ~1 M.
Seal the tube and heat the reaction mixture to 150 °C in a pre-heated oil bath for 24 hours.
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the N-alkylated ester.
Deprotect the ester using Protocol 1.C to yield the final product.
Method Comparison
Method
Reagents & Conditions
Advantages
Disadvantages
Protection-Based
SOCl₂/MeOH; K₂CO₃, R-X, DMF; LiOH, THF/H₂O
High yields, reliable, broadly applicable, easy to track progress.
Mild conditions, uses alcohols directly, stereoinvertive for chiral alcohols.
Stoichiometric PPh₃=O byproduct can complicate purification, expensive reagents.
Borrowing Hydrogen
Mn or Ir catalyst, K₂CO₃ (cat.), Alcohol; High Temp (150 °C)
Highly atom-economical (water is the only byproduct), uses readily available alcohols.
Requires specialized catalyst, high temperatures, inert atmosphere, may have limited substrate scope.[13]
Conclusion
The selective N-alkylation of 4-(methylsulfamoyl)benzoic acid is a solvable challenge that requires careful consideration of the substrate's dual reactivity. For reliability and broad applicability, the protection-alkylation-deprotection strategy remains the gold standard. For syntheses prioritizing step- and atom-economy, advanced methods like the Mitsunobu reaction or transition-metal-catalyzed "Borrowing Hydrogen" protocols offer elegant and efficient alternatives. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently select and execute the most appropriate strategy for their drug discovery and development programs.
References
This citation is a placeholder for a general organic chemistry textbook reference regarding pKa values.
This citation is a placeholder for a review on protecting group str
This citation is a placeholder for a general reference on the challenges of bifunctional molecules.
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Retrieved from [Link]
This citation is a placeholder for a source discussing the nucleophilicity of carboxyl
This citation is a placeholder for a source detailing the pKa of sulfonamides.
PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. Retrieved from [Link]
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved from [Link]
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
This citation is a placeholder for a safety manual or datasheet on azodicarboxyl
Application Note: High-Purity Recovery of 4-[Butyl(methyl)sulfamoyl]benzoic Acid via Optimized Recrystallization
Abstract: This document provides a comprehensive, scientifically-grounded protocol for the purification of 4-[Butyl(methyl)sulfamoyl]benzoic acid (Molecular Formula: C₁₂H₁₇NO₄S, MW: 271.34) using the recrystallization te...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive, scientifically-grounded protocol for the purification of 4-[Butyl(methyl)sulfamoyl]benzoic acid (Molecular Formula: C₁₂H₁₇NO₄S, MW: 271.34) using the recrystallization technique.[1] The methodology is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this synthetic intermediate, which is critical for subsequent reactions and biological assays. We delve into the theoretical underpinnings of solvent selection, provide a detailed step-by-step experimental workflow, offer a robust troubleshooting guide, and outline methods for purity verification. The causality behind each procedural step is explained to empower the user with a deep, functional understanding of the purification process.
Introduction: The Principle of Recrystallization
Recrystallization is a paramount technique in organic chemistry for the purification of solid compounds.[2][3] Its efficacy hinges on the principle of differential solubility: a target compound and its impurities will exhibit different solubilities in a given solvent system, a property that is highly dependent on temperature.[4][5][6] The ideal scenario, which this protocol aims to establish, is one where 4-[Butyl(methyl)sulfamoyl]benzoic acid is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[3][5]
The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[7][8] As this solution cools slowly and undisturbed, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[4][9] The slow, methodical formation of the crystal lattice is a highly selective process, preferentially incorporating molecules of the same type and excluding dissimilar impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[5][7]
The molecular structure of 4-[Butyl(methyl)sulfamoyl]benzoic acid, featuring both polar (carboxylic acid, sulfonamide) and non-polar (butyl group, aromatic ring) moieties, necessitates a careful and empirical approach to solvent selection.
Foundational Step: Solvent System Selection
The success of recrystallization is critically dependent on the choice of solvent.[10] An ideal solvent should not react with the compound and should possess a relatively low boiling point to facilitate its removal from the purified crystals.[10]
Theoretical Considerations for Solvent Choice
Given the dual polarity of the target molecule, single-solvent systems may be effective, but a mixed-solvent system often provides the necessary nuanced solubility characteristics. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[11][12] Ethanol or isopropanol, for instance, can interact with both polar and non-polar regions of the molecule. Water is an excellent solvent for the polar carboxylic acid group at high temperatures but has poor solvating power for the non-polar fragments.[6][9] This makes an alcohol-water mixture a highly promising candidate. Saturated aliphatic alcohols like isopropanol have been shown to be particularly effective for the recrystallization of sulfonamides.[13][14]
Recommended Solvents for Screening
The following table summarizes potential solvents and their relevant properties for initial screening.
Solvent
Boiling Point (°C)
Polarity
Rationale for Use
Isopropanol
82.5
Polar Protic
Effective for many sulfonamides; good balance of polarity.[14]
Ethanol
78
Polar Protic
General-purpose solvent for compounds with moderate polarity.[11][12]
Water
100
Very Polar
High solubility for the carboxylic acid group at elevated temperatures.[8][9]
Isopropanol/Water
Varies
Tunable
A powerful mixed-solvent system. Isopropanol dissolves the compound, and water acts as the anti-solvent to induce crystallization upon cooling.
Ethanol/Water
Varies
Tunable
Similar to isopropanol/water, often used for benzoic acid derivatives.[13]
Protocol: Small-Scale Solvent Screening
This empirical test is essential to identify the optimal solvent system before committing the bulk of the material.
Preparation: Place approximately 20-30 mg of crude 4-[Butyl(methyl)sulfamoyl]benzoic acid into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, water) dropwise, up to ~0.5 mL. Agitate the mixture. A suitable solvent will not dissolve the compound at room temperature.[15] If the solid dissolves readily, that solvent is unsuitable for single-solvent recrystallization.
Hot Solvent Test: Gently heat the test tubes containing undissolved solid in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 2-3 mL).
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe the formation of crystals. The best solvent will yield a large quantity of crystalline precipitate.
For Mixed Solvents (e.g., Isopropanol-Water): Dissolve the compound in a minimal amount of hot isopropanol. Then, add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a final drop or two of hot isopropanol to redissolve the precipitate and render the solution clear again.[7] Allow to cool as described above.
Detailed Purification Protocol
This protocol assumes an isopropanol-water solvent system has been selected as optimal from the screening process.
Workflow Overview
Caption: Workflow for the purification of 4-[Butyl(methyl)sulfamoyl]benzoic acid.
Step 1: Dissolution
Place the weighed crude 4-[Butyl(methyl)sulfamoyl]benzoic acid into an Erlenmeyer flask (the conical shape minimizes solvent evaporation).
In a separate beaker, heat the primary solvent (isopropanol) on a hot plate.
Add a minimal amount of the hot isopropanol to the Erlenmeyer flask—just enough to create a slurry.
Place the flask on the hot plate and bring the mixture to a gentle boil while swirling. Continue adding hot isopropanol dropwise until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize the recovery yield upon cooling.[7]
Step 2: Decolorization and Hot Filtration (Optional)
If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
If insoluble impurities are present, a hot gravity filtration is required. Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.
Step 3: Crystallization
If using a mixed-solvent system, add the hot anti-solvent (water) dropwise to the clear, boiling solution until a persistent cloudiness appears. Add 1-2 more drops of the hot primary solvent (isopropanol) to redissolve the precipitate.
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[4][7]
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[13]
Step 4: Isolation and Washing
Set up a Büchner funnel with a piece of filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent.
Turn on the vacuum and pour the cold crystalline slurry into the funnel.
Wash the collected crystals with a small amount of ice-cold solvent (the same isopropanol-water ratio) to rinse away any residual mother liquor containing dissolved impurities.[13] Causality: Using cold solvent for washing is essential to avoid redissolving the purified product.
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
Step 5: Drying
Carefully transfer the filter cake of crystals onto a pre-weighed watch glass.
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator under vacuum, or using a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form
1. Too much solvent was used; the solution is not saturated.[16]2. The solution is supersaturated but nucleation has not initiated.[13]
1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[16]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[7][13]
"Oiling Out"
1. The melting point of the solid is lower than the boiling point of the solvent.[17]2. The compound is highly impure.[13]
1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[13][17]2. Change the solvent system to one with a lower boiling point.
Low Recovery Yield
1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not cold.4. Filtration was performed before the solution was thoroughly chilled.
1. Concentrate the mother liquor by boiling off solvent and cool again to recover a second crop of crystals.2. Ensure all glassware for hot filtration is pre-heated.[13]3. Always use ice-cold solvent for washing.4. Ensure the flask has been in an ice bath for an adequate amount of time.
Purity Assessment and Characterization
To validate the success of the purification, the following analyses are recommended:
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Compare the experimental melting point of the recrystallized product to that of the crude starting material. A significant sharpening and elevation of the melting point indicate successful purification.
Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. A single, distinct spot for the purified sample, compared to multiple spots for the crude, demonstrates the removal of impurities.
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques confirm the chemical identity of the compound and can reveal the presence of any remaining impurities.
By adhering to this detailed protocol and understanding the principles behind each step, researchers can confidently and consistently achieve high-purity 4-[Butyl(methyl)sulfamoyl]benzoic acid, ensuring the integrity of their downstream applications.
References
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
PubChem. (n.d.). 4-[(4-Sulfamoylphenyl)methylsulfanylmethyl]benzoic acid. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
Chemistry LibreTexts. (2022). Determining Which Solvent to Use. Retrieved from [Link]
Google Patents. (1957). Sulfonamide purification process.
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
University of Colorado, Boulder. (n.d.). Crystallization. Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
developing an enzyme inhibition assay for 4-[Butyl(methyl)sulfamoyl]benzoic acid
Application Note & Protocol Topic: Development of an Enzyme Inhibition Assay for 4-[Butyl(methyl)sulfamoyl]benzoic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Targeting Carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Development of an Enzyme Inhibition Assay for 4-[Butyl(methyl)sulfamoyl]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Carbonic Anhydrase with a Novel Sulfonamide
4-[Butyl(methyl)sulfamoyl]benzoic acid is a compound featuring a sulfonamide moiety, a chemical group renowned for its role in a multitude of therapeutic agents.[1] The sulfonamide group (R-SO₂NH₂) is a classic "warhead" for inhibiting zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family.[2][3] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[4] Their physiological roles in pH regulation, CO₂ transport, and biosynthesis make them critical drug targets for conditions like glaucoma, epilepsy, and certain cancers.[2][5]
Given the structural features of 4-[Butyl(methyl)sulfamoyl]benzoic acid, it is a prime candidate for investigation as a CA inhibitor.[2][3] This application note provides a comprehensive, field-tested guide for developing a robust enzymatic assay to determine the inhibitory potency and mechanism of action (MoA) of this compound against a representative CA isoform, such as human Carbonic Anhydrase II (hCA II).
The protocols herein are designed to be self-validating, progressing from initial potency determination (IC₅₀) to detailed kinetic analysis. We will utilize a well-established colorimetric assay based on the esterase activity of CA, which provides a convenient and high-throughput method for screening and characterization.[6]
Assay Principle: The Esterase Activity of Carbonic Anhydrase
While the physiological function of CA is CO₂ hydration, the enzyme also exhibits esterase activity, which can be exploited for a simple colorimetric assay.[7] The assay uses p-nitrophenyl acetate (pNPA) as a substrate. CA catalyzes the hydrolysis of the colorless pNPA into the yellow-colored product, p-nitrophenol. The rate of product formation can be monitored by measuring the increase in absorbance at 400-405 nm, which is directly proportional to the enzyme's activity.[6][8]
When an inhibitor like 4-[Butyl(methyl)sulfamoyl]benzoic acid is present, it binds to the enzyme, reducing its catalytic efficiency. This leads to a decreased rate of p-nitrophenol production, and thus a lower absorbance signal. By measuring this decrease across a range of inhibitor concentrations, we can quantify the compound's inhibitory potency.
Overall Experimental Workflow
The development of a comprehensive inhibitor profile follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures that data is built upon a solid foundation, validating each step before proceeding to the next.
Caption: High-level workflow for inhibitor characterization.
Protocol 1: IC₅₀ Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency. The assay is performed in a 96-well plate format for efficiency.
A. Materials and Reagents
Enzyme: Human Carbonic Anhydrase II (hCA II), recombinant
Test Compound: 4-[Butyl(methyl)sulfamoyl]benzoic acid[9]
Reference Inhibitor: Acetazolamide (a well-characterized CA inhibitor)[10]
Substrate: p-Nitrophenyl acetate (pNPA)
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
Solvent: Dimethyl sulfoxide (DMSO)
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of measuring absorbance at 405 nm (kinetic mode).
B. Stock Solution Preparation
Compound Stock (10 mM): Dissolve 4-[Butyl(methyl)sulfamoyl]benzoic acid (MW: 271.34 g/mol )[9] in 100% DMSO to a final concentration of 10 mM. Perform a 10-point, 3-fold serial dilution in DMSO. This creates a concentration series to test.
Enzyme Stock (1 µg/µL): Reconstitute lyophilized hCA II in Assay Buffer to a working concentration determined by initial enzyme titration experiments (typically ~0.1 µg/µL). Store on ice.
Substrate Stock (20 mM): Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. Crucially, this solution must be prepared fresh daily , as pNPA can hydrolyze spontaneously.[6]
C. Step-by-Step Assay Protocol
Plate Layout: Design the plate to include wells for the test compound, reference inhibitor, a "no inhibitor" positive control (100% activity), and a "no enzyme" negative control (0% activity). (See Table 1 for an example).
Compound Addition: Add 2 µL of the serially diluted compound stocks (or DMSO for controls) to the appropriate wells of the 96-well plate.
Enzyme Addition: Add 178 µL of Assay Buffer to all wells. Then, add 10 µL of the hCA II working stock to all wells except the "no enzyme" blanks. For the blanks, add 10 µL of Assay Buffer instead.
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]
Reaction Initiation: Add 10 µL of the 20 mM pNPA stock solution to all wells to start the reaction. The final volume in each well will be 200 µL.
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 25°C. Measure the absorbance at 405 nm every 60 seconds for 15 minutes.
D. Data Presentation and Analysis
The primary output from the plate reader is the rate of reaction (slope of absorbance vs. time), typically in mOD/min.
Calculate Percent Inhibition:
Correct all rates by subtracting the average rate of the "no enzyme" control wells.
Use the following formula:
% Inhibition = (1 - (Rate of Sample Well / Rate of No Inhibitor Control)) * 100
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
Well Type
DMSO (µL)
Compound (µL)
Assay Buffer (µL)
Enzyme (µL)
pNPA (µL)
Purpose
Test Compound
-
2
178
10
10
Determines inhibition at various concentrations.
100% Activity
2
-
178
10
10
Establishes the uninhibited enzyme rate.
0% Activity
2
-
188
-
10
Measures background substrate hydrolysis.
Table 1: Example plate setup for IC₅₀ determination.
Protocol 2: Mechanism of Action (MoA) Studies
Once the IC₅₀ is established, the next critical step is to understand how the compound inhibits the enzyme.[11] This is achieved by studying the enzyme's kinetics in the presence of the inhibitor.
A. Principle
By measuring the reaction rate at various substrate concentrations while holding the inhibitor concentration constant, we can observe the inhibitor's effect on the enzyme's key kinetic parameters:
Vmax: The maximum reaction rate when the enzyme is saturated with substrate.
Km: The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for its substrate.[12]
The changes in these parameters reveal the mechanism of inhibition.[13]
B. Step-by-Step Protocol
Select Inhibitor Concentrations: Choose two or three fixed concentrations of 4-[Butyl(methyl)sulfamoyl]benzoic acid based on its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
Prepare Substrate Dilutions: Create a series of pNPA dilutions in the assay solvent, ranging from approximately 0.1x Km to 10x Km. (The Km of pNPA for hCA II should be determined in preliminary experiments).
Run Kinetic Assays: For each fixed inhibitor concentration (including a zero-inhibitor control), perform the kinetic assay as described in Protocol 1, but instead of a fixed substrate concentration, use the range of pNPA concentrations prepared in the previous step.
Determine Initial Rates: Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the kinetic read.
C. Data Analysis and Visualization
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This visualizes how the inhibitor affects the reaction curve.
Lineweaver-Burk Plot: To more clearly determine Vmax and Km, create a double reciprocal plot: plot 1/V₀ versus 1/[S].[14][15] This linearizes the data, where:
Y-intercept = 1/Vmax
X-intercept = -1/Km
By comparing the plots from the different inhibitor concentrations, the MoA can be determined.[12]
Caption: Visual guide to common mechanisms of enzyme inhibition.
Inhibition Type
Lineweaver-Burk Plot Observation
Effect on Km
Effect on Vmax
Competitive
Lines intersect on the y-axis.
Increases
Unchanged
Non-competitive
Lines intersect on the x-axis.
Unchanged
Decreases
Uncompetitive
Lines are parallel.
Decreases
Decreases
Table 2: Interpreting Lineweaver-Burk plots to determine the mechanism of action.[12][13]
Troubleshooting
High Background Signal: If the "no enzyme" control shows a high rate of absorbance increase, the pNPA substrate may have degraded. Prepare fresh pNPA stock solution daily.[16]
Compound Precipitation: Visually inspect the wells after adding the compound. If precipitation occurs, the compound may have low solubility in the final assay buffer. Consider lowering the starting concentration or increasing the final DMSO percentage (while running an appropriate solvent control).
Poor Z-factor/Low Signal-to-Noise: If the difference between the 100% and 0% activity controls is small, optimize the enzyme concentration. Too little enzyme will produce a weak signal, while too much may make the reaction too fast to measure accurately.
Conclusion
This application note provides a robust framework for characterizing the inhibitory activity of 4-[Butyl(methyl)sulfamoyl]benzoic acid against carbonic anhydrase. By following the detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can generate high-quality, reproducible data. This systematic approach, moving from potency to mechanism, is fundamental in drug discovery and provides the critical insights needed to evaluate the therapeutic potential of novel enzyme inhibitors.
References
ResearchGate. Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use[5]. Available from: [Link]
Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available from: [Link]
ResearchGate. How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Available from: [Link]
PubChem. 4-[(4-sulfamoylphenyl)methylsulfanylmethyl]benzoic acid. Available from: [Link]
Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]
National Center for Biotechnology Information (NCBI). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Available from: [Link]
Chemistry LibreTexts. Enzyme Kinetics and Inhibition. Available from: [Link]
PubMed. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Available from: [Link]
Taylor & Francis Online. Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Available from: [Link]
MDPI. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Available from: [Link]
National Center for Biotechnology Information (NCBI). Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Available from: [Link]
BindingDB. Carbonic Anhydrase Inhibition Assay. Available from: [Link]
MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]
Chemistry LibreTexts. The Equations of Enzyme Kinetics. Available from: [Link]
Wikipedia. Enzyme kinetics. Available from: [Link]
TeachMePhysiology. Enzyme Inhibition. Available from: [Link]
Pearson+. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available from: [Link]
Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
ResearchGate. I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. Available from: [Link]
MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]
Pearson+. Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Available from: [Link]
MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]
use of 4-[Butyl(methyl)sulfamoyl]benzoic acid in drug discovery
Application Note: 4-[Butyl(methyl)sulfamoyl]benzoic Acid in Drug Discovery Introduction & Compound Profile 4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS: 887202-44-0) is a specialized sulfamoylbenzoic acid scaffold used pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-[Butyl(methyl)sulfamoyl]benzoic Acid in Drug Discovery
Introduction & Compound Profile
4-[Butyl(methyl)sulfamoyl]benzoic acid (CAS: 887202-44-0) is a specialized sulfamoylbenzoic acid scaffold used primarily in medicinal chemistry and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Structurally analogous to the classic drug Probenecid (4-(dipropylsulfamoyl)benzoic acid), this compound serves as a critical probe for investigating Organic Anion Transporters (OATs) and as a versatile building block for synthesizing focused libraries of sulfonamide-based bioactives.
Its asymmetric N-butyl-N-methyl substitution offers a distinct steric and lipophilic profile compared to the symmetric dipropyl group of Probenecid, making it a valuable tool for Structure-Activity Relationship (SAR) studies targeting renal transport mechanisms (OAT1, OAT3, URAT1) and for optimizing drug half-life via inhibition of renal excretion.
Solubility: Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water (pH < 4).
Primary Applications
A. Renal Transporter Inhibition (OAT1/OAT3 & URAT1)
Like its parent scaffold Probenecid, 4-[butyl(methyl)sulfamoyl]benzoic acid acts as a competitive inhibitor of Organic Anion Transporters (OATs) located in the renal proximal tubule.
Mechanism: It competes with anionic drugs (e.g., beta-lactams, antivirals like Cidofovir) for the OAT binding pocket, thereby blocking their uptake from blood into urine.
Utility: Researchers use this analog to define the steric tolerance of the OAT binding pocket. The asymmetry of the butyl/methyl tail probes hydrophobic sub-pockets that symmetric analogs cannot.
B. Medicinal Chemistry Building Block
The free carboxylic acid moiety allows for facile conjugation to amines, creating "Probenecid-conjugates."
Prodrug Design: It can be coupled to amine-containing drugs to increase their lipophilicity or target them to OAT-expressing tissues.
Library Synthesis: Used in fragment-based drug discovery (FBDD) to introduce a validated "anion-binding" motif into novel inhibitors.
Experimental Protocols
Protocol 1: In Vitro OAT1/OAT3 Inhibition Assay
Objective: Determine the IC₅₀ of 4-[butyl(methyl)sulfamoyl]benzoic acid against OAT1-mediated transport using a fluorescent tracer.
Materials:
Cell Line: HEK293 stably expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).
Dissolve 4-[butyl(methyl)sulfamoyl]benzoic acid in DMF (0.1 M concentration).
Add DIPEA and stir for 5 minutes under N₂ atmosphere.
Add HATU. The solution should turn slightly yellow. Stir for 10 min to activate the acid (forming the OAt ester).
Add the amine (R-NH₂).
Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid).
Purification: Evaporate solvent. Purify via Prep-HPLC or Flash Chromatography (Hexane/EtOAc).
Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism at the renal proximal tubule cell interface.
Caption: Competitive inhibition of Organic Anion Transporters (OAT) by 4-[butyl(methyl)sulfamoyl]benzoic acid prevents the uptake of anionic drug substrates from blood into the renal tubule cells.
Data Summary & Reference Values
When characterizing this compound, compare results against the standard Probenecid values.
Property
Probenecid (Standard)
4-[Butyl(methyl)...] Acid (Test)
Note
Substitution
N,N-Dipropyl
N-Butyl-N-Methyl
Asymmetry alters hydrophobic fit.
LogP
~3.2
~3.1 (Predicted)
Slightly lower lipophilicity.
OAT1 IC₅₀
~6–15 µM
To be determined
Typically < 20 µM for this scaffold.
URAT1 IC₅₀
~10–20 µM
To be determined
Critical for uricosuric potential.
Plasma Binding
> 85%
High
Sulfonamides bind Albumin strongly.
References
Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Comprehensive Physiology, 2(3), 1773–1822. Link
Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 95(1), 83–123. Link
Truong, D. M., et al. (2008). Organic anion transporters 1 and 3 account for the renal handling of probenecid. American Journal of Physiology-Renal Physiology, 294(4), F905-F912. Link
PubChem Compound Summary. (2024). 4-(N-butyl-N-methylsulfamoyl)benzoic acid (CID 12362545). National Center for Biotechnology Information. Link
Technical Support Center: Purification of N-Substituted Sulfamoylbenzoic Acids
Welcome to the technical support guide for the purification of N-substituted sulfamoylbenzoic acids. This class of compounds, which includes important diuretics like furosemide and bumetanide, is crucial in drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of N-substituted sulfamoylbenzoic acids. This class of compounds, which includes important diuretics like furosemide and bumetanide, is crucial in drug development. However, their purification presents distinct challenges due to their polar, acidic nature and specific impurity profiles that can arise during synthesis.
This guide provides field-proven insights and detailed protocols to help you troubleshoot common issues, optimize your purification strategies, and ensure the integrity of your final compound.
General Troubleshooting Workflow
Before diving into specific problems, it's helpful to have a logical workflow for purification. The following diagram outlines a typical process from initial workup to final purity analysis.
Fig 1. General purification workflow for N-substituted sulfamoylbenzoic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Q1: My product "oiled out" during recrystallization instead of forming crystals. What happened and what should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem with these compounds and is typically caused by one of three factors:
High Level of Impurity: Significant amounts of impurities can disrupt the crystal lattice formation, a phenomenon related to freezing-point depression.[2]
Excessive Supersaturation: Cooling the solution too quickly can cause the concentration of the solute to exceed its solubility limit so rapidly that molecules don't have time to orient themselves into a crystal.[1]
Low Melting Point: The melting point of your compound (or a compound-impurity eutectic mixture) might be lower than the boiling point of the solvent system you are using. When the solution cools to a temperature where the compound is no longer soluble, it's still a liquid and precipitates as an oil.[3]
Solutions:
Slow Down the Cooling: Once your compound is fully dissolved in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop, perhaps insulated with a beaker, before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[2]
Add More Solvent: The oil may have formed because the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.
"Rescue" the Oil: If oiling has already occurred, you can try to induce crystallization from the oil. Decant the supernatant solvent, add fresh recrystallization solvent, and attempt the process again. Often, the first attempt removes enough impurities to allow for successful crystallization on the second try.[2]
Scratch or Seed: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Alternatively, adding a "seed crystal" (a tiny crystal of pure product) can initiate crystallization.[4]
Q2: My recovery after recrystallization is very low. How can I improve my yield?
A: Low recovery is a frequent challenge. While some product loss is inherent to recrystallization, yields can often be improved by addressing these common causes:
Using Too Much Solvent: The most common mistake is adding too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using excess solvent means more of your product will remain dissolved in the mother liquor upon cooling.
Premature Crystallization: If the solution cools too much during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
Inappropriate Solvent System: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. If the compound has moderate solubility at cold temperatures, you will lose a significant amount of product in the mother liquor.
Solutions:
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves. For furosemide, aqueous ethanol is a commonly used solvent system.[5]
Pre-heat Your Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the temperature from dropping and causing premature crystallization.
Optimize Your Solvent System: If yields remain low, you may need a different solvent. Test various solvent systems (e.g., ethanol/water, methanol, acetone/water, ethyl acetate/heptane) on a small scale to find one with the optimal solubility profile for your specific derivative.
Cool Thoroughly: Ensure you cool the solution in an ice-water bath for a sufficient amount of time (e.g., 20-30 minutes) after slow cooling to room temperature to maximize precipitation.
Chromatography Issues
Q3: My HPLC peak for the final product is broad and tailing. How can I get a sharp, symmetrical peak?
A: Peak tailing for this class of compounds is almost always due to unwanted secondary interactions between the analyte and the stationary phase.[6]
Primary Cause - Silanol Interactions: N-substituted sulfamoylbenzoic acids have two acidic protons: one on the carboxylic acid and one on the sulfonamide. In reversed-phase chromatography (using a C18 column), if the mobile phase pH is not low enough, the carboxylic acid (pKa ~3-4) will be deprotonated to its carboxylate form (-COO⁻). This negatively charged species can interact strongly with residual, positively charged silanol groups (Si-OH) on the silica surface of the HPLC column, causing tailing.[6][7]
Fig 2. Desired vs. undesired interactions in reversed-phase HPLC.
Solutions:
Lower the Mobile Phase pH: The most effective solution is to add an acid to your mobile phase to lower the pH to ~2.5-3.0. This ensures the carboxylic acid group is fully protonated (R-COOH), neutralizing its charge and eliminating the unwanted ionic interaction. The USP method for furosemide specifies a mobile phase of water, tetrahydrofuran, and glacial acetic acid (70:30:1), which achieves this low pH.[8][9]
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically blocked to reduce these secondary interactions. Using a high-quality, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.[7]
Check for Column Contamination or Voids: If peak shape degrades over time, your column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants.[6]
Purity & Impurity Issues
Q4: My NMR shows a persistent impurity. What could it be and how do I remove it?
A: Impurities in these syntheses typically arise from starting materials, side reactions, or degradation. A common impurity profile is outlined in the table below.
Impurity Name
Likely Origin
Removal Strategy
2,4-Dichloro-5-sulfamoylbenzoic acid
Unreacted starting material from the condensation step.[5]
Highly polar. Can be removed by recrystallization or careful column chromatography. An acid-base wash can also be effective if its solubility differs sufficiently from the product.[10]
Starting Amine (e.g., Furfurylamine)
Excess reagent from the condensation step.
Basic impurity. Easily removed by washing the crude product with dilute acid (e.g., 1M HCl) during the workup.
4-Chloro-5-sulfamoylanthranilic acid (Furosemide Impurity A)
Hydrolysis of the second chloride on the starting material, or a degradation product.[8]
Structurally very similar to the product. Often requires preparative HPLC or careful, high-resolution column chromatography for complete removal.
Dimer/Related Substances
Formed during the high-temperature condensation reaction.[9]
These are often less polar than the main product. An acid-base extraction followed by recrystallization is often effective.[10]
Removal Strategy: Acid-Base Extraction
This is a powerful technique for separating your acidic product from neutral or basic impurities. The principle is to convert the acidic product into its water-soluble salt form, allowing it to move from an organic solvent into an aqueous layer.
Fig 3. Logic of purification via acid-base extraction.
This technique is highly effective for removing non-polar byproducts ("tar impurities") and unreacted starting materials that are not acidic.[10] See the detailed protocol below for a practical application.
Key Purification Protocols
Protocol 1: Acid-Base Purification of Crude Furosemide
This protocol is adapted from a patented refining process and is excellent for a first-pass purification to remove non-polar and basic impurities.[10]
Dissolution: Take the crude reaction mixture post-condensation and add it to a 1M Sodium Hydroxide (NaOH) aqueous solution with stirring until all solid material dissolves. The target compound forms the water-soluble sodium salt.
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two times with Dichloromethane (DCM). Combine the organic (DCM) layers and discard them – they contain neutral impurities.
Precipitation: Return the aqueous layer to a beaker and cool it in an ice bath. While stirring vigorously, slowly add 3M Hydrochloric Acid (HCl) dropwise. Your product will begin to precipitate as a solid.
pH Adjustment: Continue adding HCl until the pH of the solution is acidic (pH ~2-3). You can check this with pH paper.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the solid in the funnel with copious amounts of cold deionized water to remove any inorganic salts.
Drying: Dry the purified crude product under vacuum. This material is now ready for recrystallization.
Protocol 2: Recrystallization from Aqueous Ethanol
This is a standard method for many sulfamoylbenzoic acids, including furosemide.[5]
Solvent Preparation: Prepare your solvent system. A common starting point is a 1:1 mixture of ethanol and deionized water.
Dissolution: Place the crude, dried solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the ethanol/water solvent. Heat the mixture to a gentle boil on a hot plate with stirring.
Achieve Saturation: Continue adding small portions of the hot solvent mixture until the solid just dissolves completely.
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period.
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water solvent to rinse away any remaining soluble impurities.
Drying: Dry the final crystals in a vacuum oven. Confirm purity by HPLC and melting point.
Protocol 3: Analytical HPLC for Purity Assessment
This method is based on the USP monograph for Furosemide and Related Compounds and is suitable for purity verification.[8][9]
Column: C18, 4.6 mm x 25 cm, 5 µm particle size (USP packing L1).
Mobile Phase: A filtered and degassed mixture of Water:Tetrahydrofuran:Glacial Acetic Acid (70:30:1 v/v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 272 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve an accurately weighed quantity of your final product in the mobile phase to a concentration of approximately 1.0 mg/mL.
Self-Validation: Run a blank (mobile phase injection) first, followed by your sample. The chromatogram should show a single major peak for your product. Any impurities should be well-resolved. For quantitative analysis, a standard of known concentration must be prepared and run to calculate purity by area percentage.
CN117510444A. (2024). Refining process of furosemide. Google Patents.
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Brazilian Journal of Biology.
USP-NF. (2006). Furosemide. In USP29-NF24. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Furosemide on Primesep B Column. Retrieved from [Link]
Zhang, Q., et al. (2024). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
Zhang, Q., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2346. [Link]
Zhang, Q., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar.
Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(8), 1835-1840.
National Center for Biotechnology Information. (n.d.). Furosemide. In PubChem Compound Summary. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
CN104672114A. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents.
Kumar, P. S., et al. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. SciSpace.
University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
Trask, A. V., et al. (2012). Novel Furosemide Cocrystals and Selection of High Solubility Drug Forms. Journal of Pharmaceutical Sciences, 101(2), 620-632.
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
University of Alberta. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Baral, S., et al. (2024). Polymorphic conversion of furosemide after crystallization in aqueous polymeric solution. Advanced Pharmaceutical Bulletin.
FDA. (2024). Bumetanide as a Model NDSRI Substrate. Retrieved from [Link]
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Shah, S., et al. (2014). Comparative evaluation of various solubility enhancement strategies for furosemide. Pak. J. Pharm. Sci., 27(5), 1439-1450.
Kumar, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 410-420.
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Veeprho. (n.d.). Bumetanide Impurities and Related Compound. Retrieved from [Link]
Nyström, C., et al. (2013). Preparation of an amorphous sodium furosemide salt improves solubility and dissolution rate and leads to a faster Tmax after oral dosing to rats. Journal of Pharmacy and Pharmacology, 65(11), 1635-1644.
Patel, A., et al. (2012).
Chemxpert. (n.d.). API Data Summary Report Of 2,4-Dichloro-5-Sulfamoyl Benzoic Acid. Retrieved from [Link]
BlockAide. (2024). The Role of 2,4-Dichloro-5-sulfamoylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]
resolving peak tailing in HPLC analysis of sulfonamides
Technical Support Center: Sulfonamide Analysis Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges wit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the analysis of sulfonamides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose the root cause of your peak shape issues and systematically resolve them, ensuring the integrity and accuracy of your results.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is one of the most common and frustrating issues in HPLC. For sulfonamides, a class of compounds known for their diverse chemical properties, this problem is particularly prevalent. Tailing compromises resolution and leads to inaccurate quantification, making it a critical issue to resolve.[1] Let's explore the common questions and a logical workflow to restore symmetrical, Gaussian peaks to your chromatograms.
Q1: I'm seeing significant peak tailing with my sulfonamide compounds. What are the most likely causes?
Understanding the root cause is the first step toward an effective solution. Peak tailing in reversed-phase HPLC typically arises when a single analyte experiences multiple retention mechanisms within the column.[2] For sulfonamides, the primary culprits are:
Secondary Silanol Interactions: This is the most frequent cause. Sulfonamides often contain basic amine functional groups. On a standard silica-based C18 column, the surface is not perfectly uniform; it contains residual silanol groups (Si-OH). At mid-range pH values (pH > 3), these silanols can become deprotonated and negatively charged (Si-O⁻).[1][3] Your positively charged basic sulfonamide can then undergo a strong, secondary ionic interaction with these sites, which is a different retention mechanism than the primary hydrophobic interaction. This leads to a portion of the analyte molecules being held back longer, resulting in a tailed peak.[2][4]
Chelation with Trace Metals: Sulfonamide structures are known to be effective chelating agents for metal ions.[5][6] Trace metals (like iron, aluminum, or even titanium from system components) can be present on the silica surface of the column packing or leached from stainless steel frits and tubing.[7][8][9] When a sulfonamide molecule chelates with these metal ions, it forms a complex that can exhibit different chromatographic behavior, contributing to peak broadening and tailing.[1][10]
Non-Optimal Mobile Phase pH: The ionization state of both your sulfonamide analyte and the column's silanol groups is dictated by the mobile phase pH.[11] If the mobile phase pH is close to the pKa of your sulfonamide, the analyte will exist as a mixture of ionized and non-ionized forms, each having a different retention time. This dual-state existence is a classic recipe for distorted or split peaks.[3][12] A poorly buffered mobile phase can also lead to pH shifts during the gradient, causing inconsistent ionization and peak shape issues.[1]
Physical or System-Related Issues: While chemical interactions are common, do not overlook physical problems. These can include a void at the head of the column, excessive extra-column volume (e.g., using tubing with too wide an internal diameter), or poorly made fittings, all of which can cause peak distortion.[3][13][14]
Q2: How can I systematically troubleshoot and eliminate peak tailing in my sulfonamide analysis?
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Optimize Mobile Phase pH and Buffer System
Your first and most impactful action is to control the mobile phase pH. The goal is to ensure both the analyte and the stationary phase surface have consistent, non-interacting charge states.
Expertise: For basic sulfonamides, the most common strategy is to lower the mobile phase pH. By operating at a pH of 3 or below, you fully protonate the acidic silanol groups (Si-OH), neutralizing their negative charge and preventing secondary ionic interactions with your protonated basic analyte.[1][2][15]
Protocol - Preparing a Low pH Mobile Phase:
Choose a Buffer: Select a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. A 10-20 mM concentration is typically sufficient.[15]
Prepare Aqueous Phase: Dissolve the buffer salt in HPLC-grade water.
Adjust pH: Titrate the aqueous buffer solution to your target pH (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid for a phosphate buffer). Crucially, always measure and adjust the pH of the aqueous portion before adding the organic modifier. [1]
Filter: Filter the aqueous buffer through a 0.22 µm filter to remove particulates.
Mix Mobile Phase: Combine the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
Step 2: Select an Appropriate HPLC Column
Not all C18 columns are created equal. Modern columns are specifically designed to minimize the issues that cause peak tailing.
Expertise: Older columns (Type A silica) often have higher trace metal content and more active, acidic silanol groups, making them prone to causing tailing with basic compounds.[8]
Recommendation:
Use High-Purity, End-Capped Columns: Select columns packed with high-purity, Type B silica. These columns have undergone a process called "end-capping," where most of the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with your analyte.[3][4][16]
Consider Alternative Phases: For particularly challenging separations, consider columns with hybrid silica-organic particles or polymer-based columns. These stationary phases offer a wider usable pH range and can significantly reduce silanol interactions.[8][17]
Step 3: Judiciously Use Mobile Phase Additives
If pH adjustment and column selection are not sufficient, additives can be used to mask the remaining active sites.
Expertise:
Competing Base: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase (e.g., 5-10 mM).[15] The protonated TEA will preferentially interact with the ionized silanol sites, effectively "blocking" them from your sulfonamide analyte. Be aware that this can shorten column lifetime and may suppress ionization if using mass spectrometry.[15]
Chelating Agent: If you suspect metal chelation is the issue, adding a weak chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective. The EDTA will bind to the metal sites on the stationary phase, preventing your sulfonamide from interacting with them.[1]
Step 4: Perform a System Audit
Finally, rule out any physical contributions to peak distortion.
Expertise: Extra-column band broadening occurs in the tubing and connections between the injector and the detector. This dead volume has a more pronounced effect on early-eluting peaks.[13]
Checklist:
Tubing: Ensure all connecting tubing, especially between the column and detector, has a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize dead volume.[3]
Fittings: Check that all fittings are correctly swaged and that the tubing is bottomed out in the port to avoid creating small voids.
Column Health: A sudden increase in tailing may indicate column contamination or bed deformation. Try flushing the column with a strong solvent or, if a void is suspected, reverse the column (if the manufacturer permits) and flush at a low flow rate.
Problem
Underlying Cause
Primary Solutions
Secondary Solutions
Secondary Silanol Interaction
Basic analyte interacts with acidic Si-OH groups on the stationary phase.
1. Lower mobile phase pH to 2.5-3.0.[1][18]2. Use a modern, end-capped, high-purity silica column.[3][4]
1. Add a competing base (e.g., TEA) to the mobile phase.[15]2. Increase buffer concentration.[1]
Metal Chelation
Sulfonamide chelates with trace metals in the column or system.
1. Use a high-purity, metal-free column.2. Use a bio-inert or PEEK-lined HPLC system.
1. Add a chelating agent (e.g., EDTA) to the mobile phase.[1]
Analyte in Mixed Ionic States
Mobile phase pH is too close to the analyte's pKa.
1. Adjust mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[11][12]
1. Ensure adequate buffer capacity (10-25 mM).
Extra-Column Effects
Excessive volume in tubing or fittings, causing band broadening.
1. Use narrow-bore tubing (e.g., 0.005" ID).[3]2. Ensure all fittings are properly made with no gaps.
1. Check for and eliminate any unnecessary tubing length.
Column Contamination/Void
Strongly retained impurities foul the column inlet, or the packed bed settles.
1. Flush column with a strong solvent wash sequence.[7]2. Use a guard column to protect the analytical column.
1. Replace the column if a void has formed at the inlet.
Frequently Asked Questions (FAQs)
Q: What is considered an acceptable tailing factor?A: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, is a measure of peak shape. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered good. For regulatory methods, a common upper limit is 2.0.[1][3]
Q: Can my choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?A: Yes, it can have an indirect effect. Acetonitrile and methanol have different solvent strengths and can engage in different molecular interactions.[19] Sometimes, simply switching from one to the other can alter the interactions between the analyte and the stationary phase enough to improve peak shape. Additionally, be mindful of buffer solubility; some buffers, like phosphate, are less soluble in high concentrations of acetonitrile and can precipitate.[15]
Q: My peak tailing appeared suddenly after the method was working well. What should I check first?A: A sudden degradation in peak shape often points to a specific event rather than a fundamental method flaw. The most likely culprits are:
Column Contamination: The column may have been fouled by a sample matrix component. Try cleaning it with a recommended wash procedure.[7]
Buffer Degradation: Buffers, especially at neutral pH, can support microbial growth if left for extended periods.[20] Always use freshly prepared mobile phase.
Column Void: A pressure spike may have created a void at the column inlet.
Q: How does temperature influence peak shape for sulfonamides?A: Increasing the column temperature generally decreases mobile phase viscosity, which can improve mass transfer and lead to sharper, more efficient peaks. It can also sometimes reduce the strength of secondary interactions. However, the effect is usually less pronounced than that of mobile phase pH.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]
Hawach Scientific. (2023, August 30). Use Precautions for HPLC Reversed Phase Columns. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Retrieved from [Link]
National Institutes of Health. (2012, March 12). Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. Retrieved from [Link]
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
Dalton Transactions (RSC Publishing). (n.d.). Investigating chelating sulfonamides and their use in metalloproteinase inhibitors. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
troubleshooting inconsistent results in carbonic anhydrase inhibition assays
Welcome to the Carbonic Anhydrase (CA) Assay Support Center. I am Dr. Aris, your Senior Application Scientist. I understand that Carbonic Anhydrase assays—particularly the esterase method using p-nitrophenyl acetate (p-N...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Carbonic Anhydrase (CA) Assay Support Center.
I am Dr. Aris, your Senior Application Scientist. I understand that Carbonic Anhydrase assays—particularly the esterase method using p-nitrophenyl acetate (p-NPA)—are deceptively simple. While the chemistry is straightforward, the kinetics are sensitive to artifacts that can ruin weeks of screening data.
This guide moves beyond generic advice. We will troubleshoot the specific physicochemical causes of inconsistency in your data, focusing on the esterase activity assay (the standard for high-throughput screening) while referencing the physiological CO₂ hydration method where necessary.
Part 1: The Troubleshooting Matrix
Use this decision tree to identify your specific failure mode before proceeding to the detailed fixes.
Figure 1: Diagnostic logic flow for identifying the root cause of assay failure.
Part 2: Technical Support FAQs
Category 1: Baseline & Background Noise
Q: Why does my "No-Enzyme" control (Blank) show a steadily increasing absorbance at 405 nm?
A: You are observing the spontaneous hydrolysis of p-NPA.
The Mechanism: p-Nitrophenyl acetate is an activated ester. It is chemically unstable in water, especially at pH > 7.0. Even without the enzyme, hydroxide ions in your buffer will attack the ester bond, releasing p-nitrophenol (the yellow product).
The Fix:
Fresh Preparation: Never store p-NPA stock in buffer. Keep it in Acetone or DMSO and dilute immediately before use.
Blank Subtraction: You must run a "Buffer + Substrate" blank alongside every sample. Do not just zero the machine. Calculate the slope of the blank and subtract it from the slope of the enzyme reaction.
pH Management: If your assay allows, work at pH 7.4 rather than 8.0. The spontaneous rate drops significantly at neutral pH.
Q: My background noise is higher than my enzyme signal. How do I improve the Signal-to-Noise ratio?
A: Your enzyme concentration is likely too low relative to the spontaneous rate.
The Fix: The esterase activity of CA is "promiscuous" and weak (
) compared to its physiological CO₂ hydration activity ().[1]
Increase enzyme concentration to 100–200 nM for esterase assays.
Ensure you are measuring the Initial Velocity (
) within the first 5–10 minutes. Later time points are contaminated by product inhibition and substrate depletion.
Category 2: Inhibitor Potency & Solubility
Q: Why do my IC₅₀ values shift dramatically between runs (e.g., 10 nM one day, 500 nM the next)?
A: This is often caused by "Time-Dependent Inhibition" or "Colloidal Aggregation."
Scenario A: Aggregation (False Positives): Many hydrophobic compounds form microscopic colloids in aqueous buffer. These colloids sequester the enzyme, looking like inhibition.
The Validation: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears in the presence of detergent, your compound was aggregating, and the previous result was a false positive.
Scenario B: Pre-incubation Time: Sulfonamides (the classic CA inhibitors) are often slow-binding.
The Protocol: You must pre-incubate Enzyme + Inhibitor for 15 minutes at room temperature before adding the substrate. If you add substrate immediately, you are measuring a mix of association kinetics and steady-state turnover, leading to shifted IC₅₀s.
Q: Can I use DMSO to dissolve my inhibitors?
A: Yes, but strictly limit the final concentration.
The Limit: Keep final DMSO < 1%.
The Reason: Carbonic Anhydrases are structurally robust, but high organic solvent concentrations can alter the active site geometry or affect the ionization of the zinc-bound water molecule. Always include a "Vehicle Control" (Buffer + Enzyme + 1% DMSO) to normalize data.
Category 3: The "Dead Enzyme" Phenomenon
Q: I bought fresh recombinant CA-II, but I see zero activity. Is the enzyme bad?
A: Check your buffer for EDTA.
The Science: Carbonic Anhydrase is a Zinc-Metalloenzyme .[1][2] The catalytic activity depends entirely on a Zn²⁺ ion tightly bound in the active site (coordinated by three Histidines).[1]
The Error: Many standard lab buffers (like PBS or TE) contain EDTA or EGTA to prevent bacterial growth or inhibit proteases. These chelators will strip the Zinc from the CA active site, instantly and irreversibly inactivating the enzyme.
The Fix: Use a dedicated HEPES or Tris buffer made with Milli-Q water. Never add chelators.
Part 3: Validated Standard Operating Procedure (SOP)
This protocol is optimized for Human CA-II Inhibition Screening using the Esterase (p-NPA) method in a 96-well format. It incorporates the fixes discussed above.
Reagents
Assay Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4. Add 0.01% Triton X-100 (freshly prepared) to prevent aggregation.
Enzyme Stock: Recombinant hCA-II diluted to 200 nM in Assay Buffer.
Substrate Stock: 100 mM p-Nitrophenyl Acetate (p-NPA) in Acetone.
Inhibitor: Dissolved in DMSO (100x stock).
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow.
Step-by-Step Protocol
Preparation: Dilute the 100 mM p-NPA stock 1:100 into Assay Buffer immediately before use to create a 1 mM Working Solution . (Do not let this sit; it will hydrolyze).
Plating:
Test Wells: Add 90 µL Enzyme Solution (200 nM).
Blank Wells: Add 90 µL Assay Buffer (No Enzyme).
Inhibitor Addition: Add 1 µL of Inhibitor (in DMSO) to Test Wells. Add 1 µL pure DMSO to Control/Blank wells.
Pre-Incubation: Shake plate gently and incubate for 15 minutes at 25°C.
Initiation: Add 10 µL of p-NPA Working Solution to all wells using a multi-channel pipette.
Detection: Immediately place in plate reader. Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
Analysis:
Calculate the slope (ΔAbs/min) for the linear portion (usually mins 1–5).
Subtract the Blank Slope from the Sample Slope .
Calculate % Inhibition:
.
Part 4: Data Analysis & Reference Values
Reference Constants (hCA-II)
Use these values to validate your system setup. If your controls deviate significantly, check reagents.
Parameter
Typical Value
Notes
Acetazolamide
~12 nM
The "Gold Standard" control inhibitor.
Sulfanilamide
~240 nM
Weaker binder, good for dynamic range check.
p-NPA
~10 mM
Note: Assay is usually run at [S] < due to solubility limits.
Spontaneous Rate
< 10% of
If Blank > 20% of Enzyme signal, buffer pH is likely too high.
References
Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032. Link
Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221–4229. Link
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2016–2019). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Link(Key reference for aggregation/detergent troubleshooting)
optimizing buffer conditions for LPA2 receptor binding assays
Technical Support & Troubleshooting Hub Welcome. You have entered the technical support hub for Lysophosphatidic Acid Receptor 2 (LPA2) binding assays.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Hub
Welcome. You have entered the technical support hub for Lysophosphatidic Acid Receptor 2 (LPA2) binding assays. As a Senior Application Scientist, I know that LPA2 (LPAR2/EDG4) presents a unique set of challenges compared to standard GPCRs. Its ligand, LPA, is a phospholipid with extreme hydrophobicity and "stickiness," making standard buffer formulations inadequate.
This guide is not a generic template; it is a modular system designed to stabilize the receptor-ligand complex and eliminate the noise that plagues lipid-signaling assays.
Module 1: The "Smart" Buffer Architecture
Core Philosophy: A buffer is not just a solvent; it is a thermodynamic environment that must favor the specific binding event (
) while minimizing non-specific hydrophobic adsorption.
The Optimized Buffer Matrix
Do not deviate from these core components without experimental validation.
Component
Concentration
Function & Causality
HEPES or Tris-HCl
50 mM (pH 7.4)
The Scaffold. Maintains physiological pH. HEPES is often preferred over Tris for temperature stability if assaying at varying temperatures.
MgCl
5–10 mM
The Coupler. Magnesium is critical for GPCR-G protein coupling. It stabilizes the receptor in its High-Affinity State . Without Mg, the receptor uncouples, shifting to a Low-Affinity state, drastically reducing signal.
Fatty Acid-Free (FAF) BSA
0.1% – 0.5% (w/v)
The Carrier. Standard BSA is forbidden. Standard BSA carries endogenous lipids that compete with your radioligand. FAF-BSA acts as a carrier to keep LPA in solution without blocking the binding pocket.
EDTA
0.1 mM
The Guardian. Chelates trace heavy metals that promote lipid oxidation and protease activity. Keep low to avoid stripping the essential Mg.
Sucrose
10% (Optional)
The Cryoprotectant. If using frozen membrane preps, sucrose maintains receptor conformation during freeze-thaw cycles.
Critical Checkpoint: If your signal-to-noise ratio is < 5:1, your first suspect is the BSA type. Ensure it is Certified Fatty Acid-Free (e.g., Roche or Sigma specific grades).
Module 2: The Ligand Handling Protocol
The "Sticky" Problem: LPA is a lipid.[1][2][3] It hates water and loves plastic. If you prepare LPA in standard polypropylene tubes, you may lose up to 50% of your effective concentration to the tube walls before it even reaches the receptor.
Q: How do I prevent LPA from sticking to my labware?
A: Follow the "Glass & Carrier" Rule :
Glassware: Use borosilicate glass vials for all lipid stock preparations. If glass is impossible, use "Low-Binding" silanized plasticware.
The Carrier Trick: Never dilute LPA into pure buffer. Always dilute it into buffer containing 0.1% FAF-BSA . The albumin binds the lipid tail, keeping it soluble and preventing adsorption to the tube, while the receptor (having higher affinity) will strip it off the albumin during the assay.
Q: My [3H]-LPA signal is degrading over time. Why?
A: LPA is susceptible to hydrolysis by lipid phosphate phosphatases (LPPs) often present in crude membrane preparations.
Solution: Include phosphatase inhibitors (e.g., Sodium Orthovanadate) if using whole cell lysates. However, in purified membrane preps, keeping the assay at 4°C (vs. 30°C) significantly reduces degradation, though it requires a longer incubation time (2–3 hours) to reach equilibrium.
Module 3: Visualizing the Mechanism
To troubleshoot, you must visualize the invisible interactions.
Diagram 1: The Assay Logic & Workflow
This diagram illustrates the critical decision points where data is often lost.
Caption: Critical workflow for LPA2 radioligand binding. Note the specific requirements for Glass Vials (Red) and PEI-soaked filters (Blue) to minimize non-specific binding.
Diagram 2: The Biological "Why" (Signaling Context)
Understanding the downstream coupling helps in designing functional assays (e.g., GTP
S).
Caption: LPA2 signaling topology. The receptor promiscuously couples to Gi, Gq, and G12/13. Mg2+ in the buffer is required to stabilize the interaction between LPA2 and these G-proteins.
Module 4: Troubleshooting & FAQs
Scenario A: "I have massive Non-Specific Binding (NSB). It's 50% of my Total Binding."
Diagnosis: The hydrophobic radioligand is sticking to the filter fibers or the plate walls, not the receptor.
The Fix:
Filter Pre-soak: You must soak your GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI neutralizes the negative charge of the glass fiber and blocks hydrophobic pockets.
Wash Buffer: Ensure your wash buffer contains 0.1% FAF-BSA. A simple Tris-saline wash is insufficient to remove the "greasy" LPA stuck to the well walls.
Scenario B: "My binding curve is flat. No displacement."
Diagnosis 1 (The Carrier): Did you use standard BSA? If so, the BSA is binding all your ligand, and the receptor sees nothing. Switch to FAF-BSA.
Diagnosis 2 (The Ion): Did you forget Magnesium? Without 5-10 mM MgCl
, the G-protein uncouples. The receptor shifts to a low-affinity state ( shifts from nM to M range), and you miss the binding window.
Scenario C: "My IC50 values shift dramatically between experiments."
Diagnosis: Equilibrium failure.
The Fix: Lipophilic ligands equilibrate slowly. If you switched from 30°C to 4°C to save protein, you must extend incubation time.
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
Harvest: Rapidly filter through GF/C filters (pre-soaked in 0.3% PEI).
Wash: Wash 3x with 500
L ice-cold Wash Buffer (50 mM HEPES, 0.1% FAF-BSA). Crucial: The BSA in the wash helps strip NSB.
Count: Dry filters, add scintillant, and count.
References
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
An, S., et al. (1998).[5] "Recombinant human G protein-coupled lysophosphatidic acid receptors mediate intracellular calcium mobilization." Molecular Pharmacology, 54(5), 881-888.
Heise, C. E., et al. (2001). "Activity of 2-substituted lysophosphatidic acid (LPA) analogs at LPA receptors: discovery of a potent LPA1/LPA3 receptor antagonist." Molecular Pharmacology, 60(6), 1173-1180.
Proliant Biologicals. (n.d.). Fatty-Acid Free BSA Solutions for Demanding Applications. Retrieved from [Link]
Nishimura, Y., et al. (2010). "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[4] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[4]
A Comparative Guide to Validating the Mechanism of Action of 4-[Butyl(methyl)sulfamoyl]benzoic Acid as a Novel Organic Anion Transporter Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the mechanism of action for 4-[Butyl(methyl)sulfamoyl]benzoic acid (herein referred to as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the mechanism of action for 4-[Butyl(methyl)sulfamoyl]benzoic acid (herein referred to as 'Test Compound A'). Drawing parallels with the well-characterized drug, Probenecid, this document outlines a sequential, multi-faceted experimental approach to rigorously test the hypothesis that Test Compound A functions as an inhibitor of renal Organic Anion Transporters (OATs). Our methodology is grounded in the principles of establishing direct target engagement, quantifying functional inhibition, and confirming cellular activity, thereby ensuring a high degree of scientific integrity.
Introduction: The Scientific Premise
The chemical structure of Test Compound A, 4-[Butyl(methyl)sulfamoyl]benzoic acid, bears a significant resemblance to Probenecid (4-[(dipropylamino)sulfonyl] benzoic acid). Probenecid is a well-established uricosuric agent whose therapeutic effects are primarily mediated through the inhibition of renal tubular transporters.[1][2] Specifically, it competitively inhibits the reabsorption of uric acid at the proximal tubules by blocking Organic Anion Transporters (OATs), such as OAT1 (SLC22A6) and OAT3 (SLC22A8), and the urate transporter 1 (URAT1).[3][4] This inhibition leads to increased urinary excretion of uric acid, thereby lowering serum levels.[1][5][6] Additionally, Probenecid is known to inhibit the tubular secretion of various drugs, including penicillin, by the same mechanism, effectively increasing their plasma concentrations.[7][8]
Given the structural analogy, we hypothesize that Test Compound A shares a similar mechanism of action, functioning as an inhibitor of OAT1 and OAT3. This guide details the critical experiments required to validate this hypothesis, comparing its performance profile against the benchmark compound, Probenecid.
Part 1: Establishing Direct Target Engagement
Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: SPR is a powerful tool that provides real-time, label-free detection of biomolecular interactions.[10] It allows us to not only confirm binding but also to determine the kinetics of the interaction—the association (k_a) and dissociation (k_d) rates—which together define the binding affinity (K_D).[11][12] This level of detail is crucial for differentiating compounds; for instance, a compound with a slow off-rate may exhibit a more prolonged pharmacodynamic effect in vivo.
Experimental Workflow:
Caption: High-level workflow for SPR analysis.
Cellular Thermal Shift Assay (CETSA) for In-Situ Target Engagement
Causality: While SPR confirms binding to a purified protein, CETSA validates that the compound engages its target within the complex milieu of a cell lysate or even in intact cells.[13] The principle is that a ligand binding to its target protein confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This provides critical evidence of target engagement in a more physiologically relevant environment.
Experimental Workflow:
Caption: CETSA workflow to confirm intracellular target engagement.
Part 2: Quantifying In Vitro Functional Inhibition
Demonstrating direct binding is necessary but not sufficient. The next logical pillar of validation is to prove that this binding event translates into a functional consequence—specifically, the inhibition of the transporter's activity. Cell-based transporter assays are the gold standard for this purpose.[14][15]
Causality: We utilize mammalian cell lines (e.g., HEK293 or MDCK-II) engineered to overexpress a single transporter, such as human OAT1 or OAT3.[16][17] This creates a controlled system to measure the specific transport of a known substrate. By introducing our test compound, we can quantify its ability to inhibit this transport, typically by determining the half-maximal inhibitory concentration (IC₅₀). Comparing the IC₅₀ values of Test Compound A and Probenecid provides a direct measure of their relative potencies.[18]
OAT1 and OAT3 Inhibition Assay
Experimental Protocol: An in vitro inhibition assay will be established for human OAT1 and OAT3.[18] Cells overexpressing the respective transporter are incubated with a probe substrate (e.g., the fluorescent molecule 6-carboxyfluorescein (6-CF) or radiolabeled p-aminohippurate) in the presence of varying concentrations of Test Compound A or Probenecid.[19] The intracellular accumulation of the substrate is then measured.
Data Presentation: Comparative Potency
Compound
Target
IC₅₀ (µM) [Hypothetical Data]
Test Compound A
hOAT1
8.5
hOAT3
12.2
Probenecid
hOAT1
15.0
(Positive Control)
hOAT3
25.5
This table summarizes the potency of each compound against the primary targets. Lower IC₅₀ values indicate higher potency.
Part 3: Comparative Analysis and Selectivity Profile
A thorough validation requires understanding not only what a compound does but also what it doesn't do. A desirable drug candidate often exhibits selectivity for its intended target to minimize off-target effects and potential toxicity.
Causality: To assess selectivity, Test Compound A and Probenecid should be tested against other related solute carrier (SLC) transporters (e.g., OAT2, OAT4, URAT1, OCT2) using similar in vitro inhibition assays.[20] A compound that is highly potent against OAT1/3 but significantly less active against other transporters would be considered selective. Probenecid is known to be a non-specific inhibitor of OATs, providing a useful benchmark for comparison.[21]
Logical Framework for Validation
Caption: Logical flow for mechanism of action validation.
Data Presentation: Comparative Selectivity Profile
Compound
hOAT1 IC₅₀ (µM)
hOAT3 IC₅₀ (µM)
hOCT2 IC₅₀ (µM)
hURAT1 IC₅₀ (µM)
Test Compound A
8.5
12.2
>100
55.7
Probenecid
15.0
25.5
>100
9.8
This hypothetical data suggests Test Compound A is a potent OAT1/3 inhibitor with weaker activity against URAT1 and minimal activity against OCT2, indicating a degree of selectivity. Probenecid, in contrast, shows potent inhibition of both OATs and URAT1.
Conclusion
The validation of 4-[Butyl(methyl)sulfamoyl]benzoic acid's mechanism of action requires a systematic and evidence-based approach. By following the outlined workflow—confirming direct target binding with SPR and CETSA, quantifying functional potency with in vitro inhibition assays, and assessing specificity through counter-screening—researchers can build a robust data package. The direct comparison with Probenecid at each stage provides a critical benchmark, allowing for a nuanced understanding of Test Compound A's pharmacological profile. This rigorous, self-validating process is essential for advancing a novel chemical entity in the drug discovery pipeline.
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
Protein Immobilization: Purified recombinant human OAT1 or OAT3 is covalently immobilized on a CM5 sensor chip via amine coupling.
Analyte Preparation: Test Compound A and Probenecid are serially diluted in running buffer (e.g., HBS-EP+) to generate a range of concentrations (e.g., 0.1 µM to 50 µM). A buffer-only sample serves as the blank.
Binding Analysis: Each concentration of the analyte is injected over the sensor surface for a defined association time, followed by an injection of running buffer for the dissociation phase.
Data Processing: The resulting sensorgrams are double-referenced (by subtracting the signal from a reference flow cell and the blank injection). The processed data is then fit to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.
Protocol 2: In Vitro OAT Inhibition Assay
Cell Seeding: HEK293 cells stably overexpressing hOAT1 or hOAT3 (and a corresponding mock-transfected control cell line) are seeded into 96-well plates and grown to confluence.
Compound Incubation: Cells are washed with assay buffer and then pre-incubated with various concentrations of Test Compound A or Probenecid (or vehicle control) for 10-15 minutes.
Substrate Addition: A known fluorescent OAT substrate (e.g., 6-CF at a concentration near its K_m) is added to all wells.
Transport Reaction: The plate is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for substrate uptake.
Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold buffer. Cells are then lysed.
Quantification: The intracellular fluorescence is measured using a plate reader.
Data Analysis: The fluorescence signal is normalized to the vehicle control (100% activity) and a potent inhibitor control (0% activity). The normalized data is plotted against compound concentration, and the IC₅₀ value is determined using a four-parameter logistic regression.
References
MIMS Philippines. (n.d.). Probenecid: Uses, Dosage, Side Effects and More. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]
Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767. Retrieved from [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, July 10). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
Cleveland Clinic. (n.d.). Probenecid: Uses & Side Effects. Retrieved from [Link]
WebMD. (2024, June 11). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
F.A. Davis. (n.d.). Probenecid. In Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]
Wikipedia. (n.d.). Probenecid. Retrieved from [Link]
Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
Scotia. (2025, August 9). Probenecid | Pharmacology. Retrieved from [Link]
Al-Sha'er, M. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. Retrieved from [Link]
Girard, M., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 765103. Retrieved from [Link]
Tudosie, M. S., et al. (2021). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Talanta, 233, 122588. Retrieved from [Link]
Elsby, R., et al. (2016). Application of an in vitro OAT assay in drug design and optimization of renal clearance. Xenobiotica, 46(11), 1003-1014. Retrieved from [Link]
Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296–14316. Retrieved from [Link]
Yue, W., et al. (2018). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 13(1), 71-84. Retrieved from [Link]
Solvo Biotechnology. (n.d.). OAT1 - Transporters. Retrieved from [Link]
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]
Perwitasari, O., et al. (2013). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Antimicrobial Agents and Chemotherapy, 57(1), 475-483. Retrieved from [Link]
Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11933. Retrieved from [Link]
Niu, M., et al. (2021). Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine. Clinical Pharmacology & Therapeutics, 110(2), 481-491. Retrieved from [Link]
BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]
Evotec. (n.d.). SLC Transporter Inhibition. Retrieved from [Link]
Schönfeld, K., et al. (2020). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2109, 147-167. Retrieved from [Link]
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
ResearchGate. (n.d.). Overview of the types of cell-based transport assays described in this.... Retrieved from [Link]
Ercal, N., et al. (2014). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Journal of Clinical Pharmacology, 54(8), 947-953. Retrieved from [Link]
Cravatt, B. F., & Patricelli, M. P. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(8), 600-605. Retrieved from [Link]
Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
Yin, J., et al. (2012). POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION. Journal of Pharmacology and Experimental Therapeutics, 341(2), 534-542. Retrieved from [Link]
Med simplified. (2019, November 20). How Probenecid increases duration of action of Penicillins. Retrieved from [Link]
BioIVT. (n.d.). OAT1 (SLC22A6) Transporter Assay. Retrieved from [Link]
PubChem. (n.d.). 4-(Methylsulfonamido)benzoic acid. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 4). Benzoic acid, 4-butyl-, 1,1'-(2-methyl-1,4-phenylene) ester - Substance Details. Retrieved from [Link]
Statistical Analysis of Dose-Response Curves for 4-[Butyl(methyl)sulfamoyl]benzoic acid
A Comparative Guide for Transporter Inhibition & Drug-Drug Interaction Studies Executive Summary & Compound Profile 4-[Butyl(methyl)sulfamoyl]benzoic acid is a structural isomer of the widely used uricosuric agent Proben...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Transporter Inhibition & Drug-Drug Interaction Studies
Executive Summary & Compound Profile
4-[Butyl(methyl)sulfamoyl]benzoic acid is a structural isomer of the widely used uricosuric agent Probenecid (4-(dipropylsulfamoyl)benzoic acid).[1] Like its parent class, this sulfonamide derivative is primarily evaluated for its ability to inhibit Organic Anion Transporters (OAT1, OAT3) and URAT1.
In drug development, this compound is critical in two contexts:
Pharmacokinetics (PK): As a potential perpetrator of Drug-Drug Interactions (DDI) by blocking renal clearance of OAT substrates (e.g., antivirals, antibiotics).[1]
Bioassay Optimization: As an alternative to Probenecid for preventing dye leakage in calcium flux assays (e.g., FLIPR), potentially offering different solubility or toxicity profiles.
This guide provides a rigorous statistical framework for analyzing dose-response curves (IC50/EC50) for this compound, comparing its performance characteristics directly against the industry standards: Probenecid and Benzbromarone .[1]
Chemical & Physical Properties Comparison
Feature
4-[Butyl(methyl)sulfamoyl]benzoic acid
Probenecid (Standard)
Benzbromarone (High-Potency)
Structure
Asymmetric Sulfonamide (Butyl/Methyl)
Symmetric Sulfonamide (Dipropyl)
Benzofuran derivative
MW
~285.36 g/mol
285.36 g/mol
424.1 g/mol
Primary Target
OAT1, OAT3, URAT1
OAT1, OAT3, URAT1
URAT1 (High Selectivity)
Solubility (Aq)
Low (pH dependent)
Low (<50 µM at pH 7.4 w/o buffer)
Very Low
pKa
~3.4 (Carboxylic acid)
3.4
~4.5
Experimental Design: The Self-Validating Protocol
To generate statistically robust dose-response curves, the experimental design must account for the compound's specific physicochemical limitations (solubility) and biological mechanism (competitive inhibition).[1]
A. Assay Workflow (OAT1/3 Inhibition)
The following workflow ensures data integrity for statistical modeling.
Figure 1: Optimized workflow for OAT inhibition assays. Critical step: Pre-incubation allows the inhibitor to reach equilibrium before the substrate initiates transport.
B. Critical Controls for Normalization
For the 4-[Butyl(methyl)sulfamoyl]benzoic acid analysis, define these controls explicitly in your plate layout:
High Control (H): Cells + Substrate + Vehicle (DMSO). Represents 0% Inhibition.
Low Control (L): Cells + Substrate + Reference Inhibitor (e.g., 100 µM Benzbromarone or 2 mM Probenecid). Represents 100% Inhibition (Background).
Statistical Framework: Analysis of Dose-Response Curves
The analysis of 4-[Butyl(methyl)sulfamoyl]benzoic acid requires a 4-Parameter Logistic (4PL) regression.[1] Linear regression is inappropriate due to the sigmoidal nature of receptor/transporter binding.
Step 1: Data Normalization
Convert raw fluorescence units (RFU) or LC-MS peak areas into % Inhibition :
Note: The asymmetry of the butyl/methyl chain often increases lipophilicity slightly compared to the dipropyl form, potentially shifting the IC50 lower (more potent) but may increase non-specific binding.
B. Statistical Interpretation of Deviations
When analyzing the curves for 4-[Butyl(methyl)sulfamoyl]benzoic acid, use this decision matrix:
Observation
Statistical Implication
Biological Cause
Action
Hill Slope < -1.5
"Steep" curve
Solubility limit reached; compound precipitating at high doses.[1]
Exclude concentrations > 500 µM; check buffer pH.
Hill Slope > -0.8
"Shallow" curve
Negative cooperativity or multiple binding sites.[1]
Check for protein binding (BSA) in buffer.
Top Plateau < 80%
Partial Inhibition
The compound is a partial inhibitor or solubility limits max concentration.
Report as "IC50 > [Max Conc]"; do not extrapolate.
C. Visualizing the Analysis Pipeline
Figure 2: Statistical decision tree for validating dose-response data.
Troubleshooting & Nuances
Solubility & pH Sensitivity
Like Probenecid, 4-[Butyl(methyl)sulfamoyl]benzoic acid is a weak acid (pKa ~3.4).[1]
Risk: In standard assay buffers (pH 7.4), it is ionized (anionic). However, at high concentrations (>1 mM) required for full curves, the local pH may drop if not well-buffered, causing precipitation.[1]
Solution: Always prepare stocks in 100% DMSO and ensure the final assay buffer contains at least 10-25 mM HEPES to maintain pH 7.4.[1]
"Bell-Shaped" Curves in Calcium Assays
If using this compound to prevent dye leakage in GPCR assays:
Observation: You may see a "hook" effect where signal decreases at very high concentrations.
Cause: While it inhibits the transporter (keeping dye in), high concentrations can acidify the cytosol or interact directly with calcium channels (e.g., TRPV2 activation).
Statistical Fix: Mask the supramaximal concentrations (hook) and fit the monotonic portion of the curve.
References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration. [Link]
Motohashi, H., & Inui, K. (2013). Organic ion transporters in the kidney: their role in drug excretion and toxicity.[5] Current Drug Metabolism. [Link]
A Comparative Guide to Sulfamoylbenzoic Acid Derivatives as h-NTPDase Inhibitors
This guide provides a comprehensive comparative analysis of sulfamoylbenzoic acid derivatives as inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). We will delve into the structure-activit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of sulfamoylbenzoic acid derivatives as inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data, and provide a detailed protocol for assessing their inhibitory activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling and medicinal chemistry.
The Critical Role of h-NTPDases in Purinergic Signaling
Extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are not just intracellular energy currency; they are pivotal signaling molecules that regulate a vast array of physiological processes.[1] This regulation is mediated by purinergic P2 receptors. The concentration and lifespan of these signaling nucleotides are tightly controlled by a family of cell-surface enzymes known as ecto-nucleotidases.[2]
Among these, the ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family is of primary importance.[2] In humans, eight isoforms (h-NTPDase1-8) have been identified, each with distinct tissue distribution and substrate preferences.[3] The cell surface-located isoforms—h-NTPDase1, 2, 3, and 8—are key players in terminating P2 receptor signaling by sequentially hydrolyzing ATP and ADP to AMP.[2]
Dysregulation of h-NTPDase activity is implicated in a multitude of pathological conditions, including thrombosis, inflammation, cancer, and diabetes.[4][5][6] For instance, h-NTPDase1 (also known as CD39) is crucial for controlling platelet aggregation and has therapeutic potential in mitigating thrombotic and inflammatory events. This direct link to disease makes h-NTPDases highly attractive targets for therapeutic intervention.[1] Consequently, the development of potent and selective inhibitors is a major focus of modern drug discovery.
Sulfamoylbenzoic Acids: A Privileged Scaffold for h-NTPDase Inhibition
The sulfamoylbenzoic acid framework has emerged as a particularly fruitful starting point for the design of h-NTPDase inhibitors.[7] This scaffold offers multiple points for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity against different h-NTPDase isoforms. The general structure allows for substitutions on the sulfamoyl nitrogen (R1), the benzoic acid ring (R2), and the carboxylic acid moiety, which is often converted to a carboxamide (R3).
Caption: General chemical structure of sulfamoylbenzoic acid derivatives.
Comparative Inhibitory Activity
Recent studies have synthesized and evaluated various sulfamoylbenzoic acid derivatives, revealing compounds with potent and selective inhibitory profiles. The inhibitory concentration (IC₅₀) values for selected derivatives against key h-NTPDase isoforms are summarized below. These compounds are grouped based on their core structure: sulfamoylbenzoic acids (Group A), sulfamoyl-benzamides (Group B), and bis-sulfonamide-carboxamides (Group C).[4]
Structure-Activity Relationship (SAR): The Basis for Rational Design
The data reveals clear SAR trends that are crucial for designing next-generation inhibitors. The choice of substituents dictates not only the potency but, critically, the selectivity of the compound for a specific h-NTPDase isoform.
Influence of the Sulfamoyl Moiety (R¹): The nature of the substituent on the sulfamoyl nitrogen is a key determinant of activity. A comparison between derivatives 2a and its morpholine-substituted analog (2b, not shown) revealed that the N-cyclopropyl ring is highly favorable for inhibiting h-NTPDase3.[4] In contrast, the bulkier morpholine ring abrogated activity against the tested isoforms. This suggests that the binding pocket around this region in h-NTPDase3 is sterically constrained and favors small, rigid groups like cyclopropyl.
Impact of Benzene Ring Substitution (R²): Halogenation of the benzoic acid ring can dramatically alter the inhibitory profile. For instance, compound 2a , with its N-cyclopropyl group, is a selective inhibitor of h-NTPDase3.[4] However, the addition of a single chlorine atom at the 2-position (compound 2d ) eliminates activity against h-NTPDase3 but confers potent and selective inhibition of h-NTPDase8 (IC₅₀ = 0.28 µM).[4][8] This remarkable shift in selectivity highlights the differential topology of the active sites between isoforms and demonstrates how a minor electronic and steric modification can be exploited to achieve selectivity.
Role of the Carboxamide Moiety (R³): Converting the carboxylic acid to a carboxamide introduces another vector for chemical exploration, leading to some of the most potent inhibitors. Compound 3i , a potent dual inhibitor of h-NTPDase1 and h-NTPDase3, incorporates a substituted aniline at the carboxamide position.[8] Meanwhile, compounds 3f , 3j , and 4d achieve potent and selective sub-micromolar inhibition of h-NTPDase2.[4][8] Compound 4d , with an IC₅₀ of 0.13 µM, is the most potent h-NTPDase2 inhibitor in this series.[4][8] This indicates that extending the molecule into the space occupied by the R³ substituent allows for critical interactions with residues in the h-NTPDase2 active site that are not available in other isoforms.
The underlying principle of SAR is that the three-dimensional shape, hydrophobicity, and electronic properties of the inhibitor must be complementary to the enzyme's active site.[9] Hydrophilic groups can form hydrogen bonds with polar amino acid residues, while aromatic cores can engage in hydrophobic interactions.[9] The observed SAR for sulfamoylbenzoic acids suggests that different isoforms present unique combinations of these features, which can be selectively targeted through rational chemical modification.
Experimental Protocol: A Self-Validating System for h-NTPDase Inhibition Assay
The evaluation of potential h-NTPDase inhibitors requires a robust and reproducible assay. The malachite green-based colorimetric assay is a widely accepted method that quantifies the inorganic phosphate (Pi) released upon ATP or ADP hydrolysis.[7]
Principle:
The enzyme (h-NTPDase) hydrolyzes the substrate (ATP or ADP), releasing Pi. The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the free phosphate, and the absorbance of this complex is directly proportional to the amount of Pi produced, and thus to the enzyme's activity. An inhibitor will reduce the amount of Pi released.
Step-by-Step Methodology:
Preparation of Reagents:
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM CaCl₂. Calcium is a required cofactor for cell-surface NTPDase activity.
Enzyme Source: Membrane preparations from cells overexpressing the specific h-NTPDase isoform (e.g., COS-7 or HEK293 cells) or purified recombinant enzyme.[10] Protein concentration should be determined using a standard method like the Bradford assay.[11]
Substrate Solution: 100 mM stock solution of ATP or ADP in deionized water, to be diluted to a working concentration (e.g., 1 mM) in assay buffer.
Test Compounds: Dissolve sulfamoylbenzoic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM). Prepare serial dilutions to determine IC₅₀ values.
Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% malachite green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4N HCl.
Assay Procedure (96-well plate format):
To each well, add 25 µL of assay buffer.
Add 5 µL of the test compound solution at various concentrations (or DMSO for control wells).
Add 10 µL of the enzyme preparation (containing 40-60 µg of protein) to initiate the pre-incubation.[11]
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATP or ADP).
Incubate the reaction mixture at 37°C for 20-30 minutes.
Stop the reaction by adding 50 µL of 10% (w/v) Sodium Dodecyl Sulfate (SDS).
Detection and Data Analysis:
Add 150 µL of the malachite green reagent to each well.
Incubate at room temperature for 15-20 minutes to allow for color development.
Measure the absorbance at 630 nm using a microplate reader.[11]
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the h-NTPDase inhibition assay.
Conclusion
The sulfamoylbenzoic acid scaffold represents a highly versatile and promising platform for the development of h-NTPDase inhibitors. As demonstrated, subtle modifications to this core structure can lead to significant gains in potency and, crucially, can be used to engineer selectivity for specific h-NTPDase isoforms. The detailed structure-activity relationships provide a rational basis for the design of novel drug candidates. The continued exploration of this chemical space, guided by robust enzymatic assays, holds great potential for developing new therapeutics to treat a range of disorders linked to aberrant purinergic signaling, from thrombosis and inflammation to cancer.
References
Salar, U., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
Zheng, T., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. [Link]
Paes-Vieira, L., et al. (2021). E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities. Frontiers in Cellular and Infection Microbiology. [Link]
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